molecular formula C14H17NO4 B141799 N-Boc-indoline-7-carboxylic acid CAS No. 143262-20-8

N-Boc-indoline-7-carboxylic acid

Numéro de catalogue: B141799
Numéro CAS: 143262-20-8
Poids moléculaire: 263.29 g/mol
Clé InChI: SUAMIYWLXFROHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-indoline-7-carboxylic acid is a high-value chemical building block extensively utilized in advanced pharmaceutical research and development. Its core structure, featuring a BOC-protected indoline scaffold with a carboxylic acid handle, makes it a versatile intermediate for constructing complex molecules with diverse biological activities. This compound serves as a critical precursor in indoline-based natural product synthesis and the development of novel therapeutics targeting neurological disorders. The BOC (tert-butyloxycarbonyl) group provides a robust yet reversible protection for the indoline nitrogen, allowing for selective functionalization and deprotection under mild acidic conditions, which is essential for multi-step synthetic sequences in medicinal chemistry. The carboxylic acid moiety at the 7-position enables further derivatization through standard coupling reactions, facilitating its incorporation into larger molecular architectures. In drug discovery, the indoline core is a privileged scaffold known for its presence in compounds exhibiting a broad spectrum of pharmacological properties. Research indicates that indole and indoline derivatives are significant in the development of agents with anti-inflammatory, antiviral, and anticancer activities. The structural and functional versatility of this compound makes it an invaluable tool for exploring structure-activity relationships (SAR) in drug design, helping researchers understand how strategic modifications can enhance efficacy and reduce side effects in candidate molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMIYWLXFROHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-20-8
Record name N-Boc-indoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-indoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Boc-indoline-7-carboxylic acid, a valuable building block in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound (CAS 143262-20-8) is a protected indoline derivative frequently utilized in medicinal chemistry and organic synthesis.[1][2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the molecule's stability and solubility, allowing for selective modifications at other positions of the indoline scaffold. The carboxylic acid functionality at the 7-position serves as a versatile handle for further chemical transformations, such as amide bond formation, enabling the construction of complex molecular architectures.

This guide will focus on two principal synthetic routes for the preparation of this compound:

  • Two-Step Synthesis from 7-Cyanoindoline: This is the most direct and well-documented pathway, involving the hydrolysis of the nitrile to a carboxylic acid, followed by the protection of the indoline nitrogen.

  • Alternative Pathway via Formyl-Indoline: This route involves the synthesis of a formyl-indoline precursor followed by its oxidation to the desired carboxylic acid.

Pathway 1: Synthesis from 7-Cyanoindoline

This pathway is a reliable and straightforward method for the preparation of this compound. It proceeds in two distinct steps: the hydrolysis of 7-cyanoindoline to indoline-7-carboxylic acid, and the subsequent N-Boc protection.

Synthesis_Pathway_1 7-Cyanoindoline 7-Cyanoindoline Indoline-7-carboxylic_acid Indoline-7-carboxylic_acid 7-Cyanoindoline->Indoline-7-carboxylic_acid H2SO4, H2O, 110-120 °C N-Boc-indoline-7-carboxylic_acid N-Boc-indoline-7-carboxylic_acid Indoline-7-carboxylic_acid->N-Boc-indoline-7-carboxylic_acid (Boc)2O, Base (e.g., TEA), Solvent (e.g., THF)

Diagram 1: Synthesis of this compound from 7-cyanoindoline.
Step 1: Synthesis of Indoline-7-carboxylic acid

The initial step involves the hydrolysis of commercially available 7-cyanoindoline. This reaction is typically carried out under acidic conditions at elevated temperatures.

Experimental Protocol:

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.[2] The reaction mixture is then cooled to 5°C and the pH is adjusted to 7-8 with a 24% aqueous sodium hydroxide solution. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to a pH of 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.[2]

ParameterValueReference
Starting Material7-Cyanoindoline[2]
Reagents50% H₂SO₄, 24% NaOH, 6N HCl[2]
SolventWater[2]
Reaction Temperature110-120°C[2]
Reaction Time5.5 hours[2]
YieldNot explicitly stated for this step, but the final product from 4.32g of starting material was 3.25g.[2]
Step 2: N-Boc Protection of Indoline-7-carboxylic acid

The second step involves the protection of the secondary amine of the indoline ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Care must be taken to avoid esterification of the carboxylic acid group, which can be a competing side reaction.

Experimental Protocol:

To a solution of indoline-7-carboxylic acid (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base, typically triethylamine (TEA, 1.1-1.5 equivalents), is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) is added portion-wise.[1][6][7] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a mild aqueous acid (e.g., 1 M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification is generally achieved by flash column chromatography.

ParameterValueReference
Starting MaterialIndoline-7-carboxylic acid[1][6][7]
ReagentsDi-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA)[1][6][7]
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)[1]
Reaction TemperatureRoom Temperature[1]
Reaction TimeSeveral hours (monitored by TLC)[1]
Purity90%[4]
Melting Point182 °C (decomposes)[4][5]

Spectroscopic Data for this compound:

While a specific literature source providing a full set of characterization data for a synthesized batch was not identified, typical spectroscopic data can be found in supplier catalogues and databases.[8]

Pathway 2: Alternative Synthesis via Oxidation of a Formyl Precursor

An alternative approach to this compound involves the preparation of an N-Boc protected indoline with a formyl group at the 7-position, followed by oxidation of the aldehyde to the carboxylic acid.

Synthesis_Pathway_2 Starting_Material Suitable Indoline Precursor tert-Butyl_7-formylindoline-1-carboxylate tert-Butyl 7-formyl-2,3-dihydroindole-1-carboxylate Starting_Material->tert-Butyl_7-formylindoline-1-carboxylate Formylation & Boc Protection N-Boc-indoline-7-carboxylic_acid N-Boc-indoline-7-carboxylic_acid tert-Butyl_7-formylindoline-1-carboxylate->N-Boc-indoline-7-carboxylic_acid Oxidation (e.g., KMnO4, Jones reagent)

Diagram 2: Alternative synthesis of this compound via a formyl intermediate.
Step 1: Synthesis of tert-Butyl 7-formyl-2,3-dihydroindole-1-carboxylate

Step 2: Oxidation of the Formyl Group

The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. Various reagents can be employed for this purpose, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like sodium chlorite (NaClO₂) under buffered conditions (Pinnick oxidation).

General Experimental Protocol (Hypothetical for this substrate):

To a solution of tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH and water), sodium chlorite (NaClO₂, ~1.5 equivalents) and a phosphate buffer (e.g., NaH₂PO₄) are added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by chromatography or recrystallization.

ParameterValueReference
Starting Materialtert-Butyl 7-formyl-2,3-dihydroindole-1-carboxylate(Hypothetical)
ReagentsOxidizing agent (e.g., NaClO₂, KMnO₄, CrO₃)(General)
SolventDependent on the oxidizing agent used(General)
Reaction TemperatureTypically Room Temperature for milder oxidants(General)
Reaction TimeVaries with the chosen method(General)
YieldNot available for this specific transformation

Summary and Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 7-cyanoindoline. This pathway involves a robust hydrolysis of the nitrile followed by a standard N-Boc protection of the resulting indoline-7-carboxylic acid. While an alternative route via the oxidation of a 7-formylindoline derivative is plausible, detailed experimental protocols for this pathway are less documented in the available literature.

For researchers and professionals in drug development, the choice of synthetic route will depend on the availability of starting materials, scalability, and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important synthetic intermediate.

Experimental Workflow Visualization

Experimental_Workflow cluster_path1 Pathway 1: From 7-Cyanoindoline cluster_path2 Pathway 2 (Alternative): From Formyl Precursor Start1 7-Cyanoindoline Hydrolysis Acid Hydrolysis (H2SO4, H2O, 110-120 °C) Start1->Hydrolysis Intermediate1 Indoline-7-carboxylic acid Hydrolysis->Intermediate1 Boc_Protection N-Boc Protection ((Boc)2O, Base) Intermediate1->Boc_Protection Purification1 Workup & Purification (Extraction, Chromatography) Boc_Protection->Purification1 Product1 This compound Purification1->Product1 Start2 7-Formylindoline (or similar) Protection_Formylation N-Boc Protection Start2->Protection_Formylation Intermediate2 tert-Butyl 7-formyl-2,3-dihydroindole-1-carboxylate Protection_Formylation->Intermediate2 Oxidation Oxidation of Aldehyde Intermediate2->Oxidation Purification2 Workup & Purification Oxidation->Purification2 Product2 This compound Purification2->Product2

Diagram 3: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-indoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-indoline-7-carboxylic acid, a derivative of indoline, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a bicyclic indole core with a carboxylic acid at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a versatile intermediate for creating complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for their determination and a schematic for its synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄--INVALID-LINK--
Molecular Weight 263.29 g/mol --INVALID-LINK--
Melting Point 182 °C (decomposes)--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
CAS Number 143262-20-8--INVALID-LINK--
Boiling Point Not available (decomposes)N/A
Solubility Soluble in methanol. General solubility for carboxylic acids suggests solubility in other polar organic solvents and aqueous base. Insoluble in nonpolar organic solvents.--INVALID-LINK--
pKa Predicted to be in the range of 4-5 for the carboxylic acid group.General knowledge of carboxylic acid pKa values.
logP Predicted value is approximately 2.3.--INVALID-LINK-- (for a similar compound)

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are general methods and may require optimization for this specific compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute initially, and then the heating rate is slowed to 1-2 °C/minute as the expected melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound can be determined in various solvents.

  • To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

  • To each test tube, add a specific volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • The tubes are vortexed or shaken vigorously for a set period (e.g., 1 minute).

  • The tubes are allowed to stand, and the dissolution of the solid is observed.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, the solubility can be quantified by adding more solvent until dissolution occurs or by analyzing the concentration of the dissolved compound in a saturated solution using a suitable analytical technique (e.g., HPLC-UV).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

  • A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

  • A solution of this compound of known concentration is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously for a prolonged period to ensure equilibrium is reached.

  • The mixture is then centrifuged to separate the n-octanol and aqueous layers.

  • The concentration of the compound in each layer is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Synthesis Workflow

This compound is typically synthesized from indoline-7-carboxylic acid through the protection of the indoline nitrogen with a Boc group. The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow Indoline7CA Indoline-7-carboxylic acid Reaction N-Boc Protection Indoline7CA->Reaction BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction NBocIndoline7CA This compound Reaction->NBocIndoline7CA

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties that make it suitable for a variety of applications in drug discovery and development. This guide provides essential data and experimental methodologies to aid researchers in its effective utilization. The provided synthetic workflow offers a clear visual representation of its preparation, further facilitating its application in the synthesis of more complex and potentially bioactive molecules.

An In-depth Technical Guide to N-Boc-indoline-7-carboxylic Acid (CAS: 143262-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-indoline-7-carboxylic acid, a key building block in synthetic and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its applications in the development of bioactive molecules.

Core Compound Properties

This compound, systematically named 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, is a valuable synthetic intermediate.[1][2] The presence of the Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen allows for selective reactions at the carboxylic acid functionality.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 143262-20-8[2][4]
Molecular Formula C₁₄H₁₇NO₄[2][4]
Molecular Weight 263.29 g/mol [2][4]
Appearance Powder, solid[5]
Melting Point 182 °C (decomposes)[2][5]
Synonyms 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid, 2,3-Dihydro-indole-1,7-dicarboxylic acid 1-tert-butyl ester[2]
Solubility Soluble in organic solvents such as DMF and DCM.[6]

Table 2: Safety Information

Hazard StatementPrecautionary StatementClassification
H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life.P261, P272, P273, P280, P302+P352, P333+P313Skin Sensitizer 1, Aquatic Acute 1

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the latest safety documentation before handling.[2]

Synthesis and Reactivity

This compound is primarily utilized as a building block for the synthesis of more complex molecules, particularly through amide bond formation.[4]

Synthesis of this compound
Amide Coupling Reactions

The carboxylic acid moiety of this compound is its primary reactive site for further synthetic transformations. Amide coupling is a fundamental reaction for this compound, enabling its incorporation into a wide array of chemical structures.[3]

This protocol describes a general procedure for the solution-phase coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add DIPEA (2.0-3.0 equivalents) and stir for 5 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the mixture and stir for an additional 10-15 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[6]

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation HATU_DIPEA HATU, DIPEA Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_Product

Amide Coupling Workflow

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] this compound serves as a versatile starting material for the synthesis of such bioactive molecules.

Anticancer Agents

Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[7] The general strategy involves the synthesis of various substituted indole-2-carboxamides and evaluation of their inhibitory activity.

Antiviral Agents

Indole-2-carboxylic acid derivatives have also been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8] The design of these inhibitors often involves modifying the substituents on the indole ring and the carboxamide moiety to optimize their binding to the enzyme's active site.

Antimicrobial and Antitubercular Agents

The indole nucleus is a common feature in many antimicrobial and antitubercular agents. For instance, indole-2-carboxamides have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.[1]

G cluster_applications Therapeutic Applications of Indole Derivatives Indole_Scaffold Indole Scaffold Anticancer Anticancer Indole_Scaffold->Anticancer Antiviral Antiviral (e.g., HIV-1 Integrase Inhibitors) Indole_Scaffold->Antiviral Antimicrobial Antimicrobial / Antitubercular Indole_Scaffold->Antimicrobial Herbicidal Herbicidal Indole_Scaffold->Herbicidal Other Other Bioactivities Indole_Scaffold->Other

Applications of Indole Derivatives

Signaling Pathways of Indole Derivatives

While specific signaling pathway data for this compound is not available, its derivatives, particularly those with anticancer activity, are known to modulate key cellular pathways. For example, as IDO1/TDO inhibitors, indole derivatives can impact the kynurenine pathway, which is implicated in tumor immune evasion.

Example Signaling Pathway: IDO1/TDO Inhibition in Cancer

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine. In the tumor microenvironment, increased IDO1/TDO activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has two main immunosuppressive effects:

  • T-cell Anerrgy and Apoptosis: Tryptophan is essential for T-cell proliferation and function. Its depletion induces a state of anergy (unresponsiveness) and can trigger apoptosis in T-cells.

  • Regulatory T-cell (Treg) Induction: Kynurenine and its downstream metabolites promote the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.

By inhibiting IDO1 and/or TDO, indole-based inhibitors can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby enhancing the anti-tumor immune response.

G cluster_pathway IDO1/TDO Pathway in Cancer Immunity Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Catabolism T_Cell_Anergy T-Cell Anergy / Apoptosis Tryptophan->T_Cell_Anergy Depletion leads to Kynurenine Kynurenine IDO1_TDO->Kynurenine Treg_Activation Treg Activation Kynurenine->Treg_Activation Promotes Immune_Suppression Immune Suppression T_Cell_Anergy->Immune_Suppression Treg_Activation->Immune_Suppression Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->IDO1_TDO Inhibits

IDO1/TDO Inhibition Pathway

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. Its primary utility lies in its application as a scaffold in amide coupling reactions, providing access to novel compounds with potential therapeutic applications in oncology, virology, and infectious diseases. The continued exploration of derivatives based on this core structure holds significant promise for the future of drug discovery and development.

References

Spectral Analysis of N-Boc-Indoline-7-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-indoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and natural product synthesis. Its rigid indoline core, coupled with the versatile carboxylic acid functionality and the tert-butyloxycarbonyl (Boc) protecting group, makes it a strategic starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the characteristic spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with typical experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 143262-20-8[1][2]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2]
Appearance Solid[2]
Melting Point 182 °C (decomposes)[2][3]

Spectral Data

The following tables summarize the expected spectral data for this compound based on typical values for similar compounds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HCOOH
~7.7 - 7.9d1HAr-H
~7.5 - 7.7d1HAr-H
~7.1 - 7.3t1HAr-H
~4.1 - 4.3t2HN-CH₂
~3.1 - 3.3t2HAr-C-CH₂
1.5 - 1.6s9HC(CH₃)₃

¹³C NMR (Carbon NMR) Spectral Data

Chemical Shift (δ, ppm)Assignment
~170 - 175COOH
~150 - 155N-C=O (Boc)
~140 - 145Ar-C
~130 - 135Ar-C
~125 - 130Ar-CH
~120 - 125Ar-CH
~115 - 120Ar-CH
~80 - 85C (CH₃)₃
~50 - 55N-C H₂
~28 - 30C(C H₃)₃
~25 - 30Ar-C-C H₂
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~2980, 2930C-H stretch (aliphatic)Alkane
~1740-1700C=O stretchCarboxylic Acid
~1690-1650C=O stretchAmide (Boc)
~1600, ~1480C=C stretchAromatic Ring
~1370, ~1390C-H bendt-butyl
~1250-1150C-N stretchAmine
~1200-1000C-O stretchCarboxylic Acid / Ester
Mass Spectrometry (MS)
m/zInterpretation
264.1230[M+H]⁺ (Calculated for C₁₄H₁₈NO₄⁺)
208.0811[M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group)
164.0549[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Experimental Protocols

Below are typical protocols for acquiring the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Synthetic Workflow Visualization

This compound is frequently used as a starting material for the synthesis of more complex molecules, particularly through amide bond formation. The following diagram illustrates a typical experimental workflow for the amide coupling of this compound with a primary amine.

synthetic_workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection (Optional) start N-Boc-indoline- 7-carboxylic acid activated_intermediate Activated Ester Intermediate start->activated_intermediate + coupler Coupling Reagent (e.g., HATU, HOBt) coupler->activated_intermediate + base1 Base (e.g., DIPEA) base1->activated_intermediate + coupled_product N-Boc-indoline-7-carboxamide Derivative activated_intermediate->coupled_product Reaction amine Primary Amine (R-NH₂) amine->coupled_product + final_product Deprotected Amide coupled_product->final_product Deprotection acid Acid (e.g., TFA) acid->final_product +

Amide Coupling Workflow

References

Starting materials for N-Boc-indoline-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Boc-indoline-7-carboxylic acid, a valuable building block in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and a summary of key quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the hydrolysis of a nitrile group to a carboxylic acid, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. The primary starting material for this synthesis is 7-cyanoindoline.

Experimental Protocols

Step 1: Synthesis of Indoline-7-carboxylic acid

This procedure outlines the hydrolysis of 7-cyanoindoline to yield indoline-7-carboxylic acid.[1]

Materials:

  • 7-cyanoindoline

  • 50% aqueous sulfuric acid

  • 24% aqueous sodium hydroxide

  • 6N hydrochloric acid

  • Ethyl acetate

Procedure:

  • A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.

  • The reaction mixture is then cooled to 5°C.

  • The pH of the cooled mixture is adjusted to 7-8 with 24% aqueous sodium hydroxide.

  • The mixture is washed with ethyl acetate.

  • The aqueous layer is separated and its pH is adjusted to 2.5-3.0 with 6N hydrochloric acid, which results in the precipitation of the product.

  • The precipitates are collected by filtration to give indoline-7-carboxylic acid.

Yield: 3.25 g.[1]

Step 2: Synthesis of this compound

This procedure describes the N-protection of indoline-7-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Indoline-7-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., methanol, tetrahydrofuran, or a biphasic system)

  • A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

General Procedure:

  • Indoline-7-carboxylic acid is dissolved or suspended in the chosen solvent.

  • The base is added to the mixture.

  • Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature for a specified period (typically several hours).

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by an aqueous workup to remove excess reagents and byproducts.

  • The crude product is then purified, typically by crystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
7-Cyanoindoline115661-82-0C₉H₈N₂144.17Not available
Indoline-7-carboxylic acidNot availableC₉H₉NO₂163.17Not available
This compound143262-20-8C₁₄H₁₇NO₄263.29182 (dec.)[2][3]

Table 2: Spectroscopic Data

Compound1H NMR Data13C NMR Data
This compound Available, characteristic peaks for the Boc group and the indoline scaffold.Available, characteristic peaks for the Boc group carbonyl, aromatic carbons, and aliphatic carbons of the indoline ring.

Note: Detailed NMR spectra can be found in chemical databases such as ChemicalBook.[4]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 7-cyanoindoline.

SynthesisWorkflow Start 7-Cyanoindoline Intermediate Indoline-7-carboxylic acid Start:e->Intermediate:w H₂SO₄, H₂O 110-120°C Product This compound Intermediate:e->Product:w Boc₂O, Base

Caption: Synthetic pathway for this compound.

References

N-Boc-Indoline-7-Carboxylic Acid: A Versatile Precursor for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-indoline-7-carboxylic acid has emerged as a critical building block in medicinal chemistry, offering a structurally rigid scaffold for the synthesis of a diverse array of biologically active molecules. Its unique constrained bicyclic structure is a key feature in the design of novel therapeutics, particularly in the development of inhibitors for challenging targets in infectious diseases and oncology. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in amide bond formation, and an exploration of the biological applications of its derivatives, including their roles as inhibitors of HIV-1 integrase, Mycobacterium tuberculosis, and the IDO1/TDO metabolic pathway in cancer.

Introduction

The indoline scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant pharmacological activities. The introduction of a carboxylic acid at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable and versatile precursor for further chemical modifications. The Boc group ensures chemoselectivity in subsequent reactions, while the carboxylic acid serves as a handle for the introduction of various functional groups, most commonly through amide bond formation. This allows for the systematic exploration of the chemical space around the indoline core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Derivatives of this compound have shown promise in targeting a range of diseases. In virology, they form the basis for novel HIV-1 integrase inhibitors, a critical class of antiretroviral drugs. In bacteriology, indole-based compounds are being investigated as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting essential cellular processes. Furthermore, in oncology, derivatives have been designed to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway that are implicated in tumor immune evasion.

This guide will detail the synthetic route to this compound and provide robust protocols for its application as a precursor in the synthesis of bioactive amides.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 7-cyanoindoline. The first step involves the hydrolysis of the nitrile to a carboxylic acid, followed by the protection of the indoline nitrogen with a Boc group.

Step 1: Synthesis of Indoline-7-carboxylic acid

The initial step is the hydrolysis of 7-cyanoindoline to indoline-7-carboxylic acid. This transformation is commonly carried out under acidic conditions.

Experimental Protocol:

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.[1] The reaction mixture is then cooled to 5°C and the pH is adjusted to 7-8 with a 24% aqueous sodium hydroxide solution. The mixture is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2.5-3.0 with 6N hydrochloric acid, leading to the precipitation of the product. The resulting solid is collected by filtration to yield indoline-7-carboxylic acid.[1]

Starting MaterialReagentsProductYieldPurityReference
7-cyanoindoline (4.32 g)50% H₂SO₄, NaOH, HClIndoline-7-carboxylic acid (3.25 g)~75%Not specified[1]
Step 2: N-Boc Protection of Indoline-7-carboxylic acid

The second step involves the protection of the secondary amine of the indoline ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

To a solution of indoline-7-carboxylic acid (1.0 eq) in a 2:1 v/v mixture of tetrahydrofuran (THF) and water, triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 eq) is added, and the mixture is stirred at room temperature for 5 minutes. The reaction is then cooled to 0°C, and di-tert-butyl dicarbonate (1.5 eq) is added in one portion. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is acidified with a 1M HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Starting MaterialReagentsProductTypical YieldPurity
Indoline-7-carboxylic acidDi-tert-butyl dicarbonate, TEA/DIPEAThis compound>90%High, requires purification

Application as a Synthetic Precursor: Amide Bond Formation

This compound is an excellent precursor for the synthesis of a wide range of amide derivatives. The carboxylic acid can be activated by various coupling agents to react with primary and secondary amines.

General Amide Coupling Protocols

Several standard coupling protocols can be employed for the amidation of this compound. The choice of coupling agent and conditions often depends on the nucleophilicity and steric hindrance of the amine.

Protocol A: EDC/HOBt Coupling

This is a widely used and cost-effective method for amide bond formation.

Experimental Protocol:

To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM), N,N'-diisopropylethylamine (DIPEA) (2.5 eq) is added. The mixture is cooled to 0°C in an ice bath. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) is then added portion-wise. The reaction is stirred at room temperature for 4-24 hours and monitored by TLC or LC-MS. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Protocol B: HATU Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or less reactive carboxylic acids.

Experimental Protocol:

To a solution of this compound (1.0 eq) in anhydrous DMF, N,N'-diisopropylethylamine (DIPEA) (2.5 eq) is added. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) is then added, and the mixture is stirred for 10-15 minutes at room temperature to pre-activate the carboxylic acid. The primary or secondary amine (1.1 eq) is then added to the reaction mixture, which is stirred at room temperature for 2-12 hours. The reaction is monitored by TLC or LC-MS. Work-up and purification are performed as described in Protocol A.[2]

Coupling MethodReagentsTypical YieldsNotes
EDC/HOBtEDC, HOBt, DIPEA75-90%Cost-effective and widely used.[3]
HATUHATU, DIPEA>90%Highly efficient, suitable for challenging couplings.[2]

Biological Applications of this compound Derivatives

The rigid indoline scaffold of this compound serves as an excellent starting point for the design of inhibitors targeting various biological pathways implicated in disease.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.[4][5] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel INSTIs. By analogy, derivatives of indoline-7-carboxylic acid can be designed to chelate the essential magnesium ions in the active site of the integrase, thereby blocking its function.[6]

HIV_Lifecycle cluster_Inhibition Site of Inhibition Virus HIV Virion HostCell Host Cell (CD4+ T-cell) Entry Entry ReverseTranscription ReverseTranscription Entry->ReverseTranscription Viral RNA Integration Integration ReverseTranscription->Integration Viral DNA Transcription Transcription Integration->Transcription Integrated Provirus Translation Translation Transcription->Translation Viral RNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding Assembly->Budding New Virion Maturation Maturation Budding->Maturation Maturation->Virus Inhibitor Indoline-7-carboxamide Derivative (INSTI) Inhibitor->Integration Blocks Strand Transfer Mtb_Inhibition cluster_MmpL3 Mycolic Acid Transport cluster_Trp Tryptophan Biosynthesis MmpL3 MmpL3 Transporter CellWall Mycobacterial Cell Wall MmpL3->CellWall Transport MycolicAcids Mycolic Acids MycolicAcids->MmpL3 Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate PRPP PRPP Anthranilate->PRPP CDRP CDRP PRPP->CDRP InGP InGP CDRP->InGP Indole Indole InGP->Indole Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase ToxicProduct 4-Aminotryptophan (Toxic) Inhibitor1 Indoline-7-carboxamide (MmpL3 Inhibitor) Inhibitor1->MmpL3 Inhibits Inhibitor2 Indole-4-carboxamide (Prodrug) Metabolite 4-Aminoindole Inhibitor2->Metabolite Metabolized by Mycobacterium Metabolite->Tryptophan Competes with Indole at Tryptophan Synthase IDO1_TDO_Pathway cluster_Enzymes Enzymatic Conversion Tryptophan Tryptophan TCell T-Cell Tryptophan->TCell Essential for Proliferation and Function IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine Kynurenine->TCell Induces Apoptosis and Suppression TumorCell Tumor Cell TumorCell->IDO1_TDO Upregulates IDO1_TDO->Kynurenine Inhibitor Indoline-7-carboxamide Derivative Inhibitor->IDO1_TDO Inhibits

References

Biological Activities of N-Boc-Indoline-7-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The strategic placement of a carboxylic acid at the 7-position of the N-Boc protected indoline ring offers a valuable handle for chemical modification, enabling the generation of diverse libraries of compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed to allow for further derivatization at the nitrogen atom.[4] This guide focuses on the potential biological activities of amide derivatives of N-Boc-indoline-7-carboxylic acid, a common and synthetically accessible class of compounds.

Synthetic Strategy and Representative Compounds

A common strategy to explore the structure-activity relationship (SAR) of carboxylic acid-containing scaffolds is the synthesis of a diverse library of amide derivatives. This compound can be activated and coupled with a variety of primary and secondary amines to yield the corresponding N-Boc-indoline-7-carboxamides.

A general synthetic workflow is depicted below:

Synthetic Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, EDC) Start->Activation Coupling Amide Coupling Activation->Coupling Product N-Boc-indoline-7-carboxamide Derivatives Coupling->Product Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling

Figure 1: General synthetic workflow for N-Boc-indoline-7-carboxamide derivatives.

Following this strategy, a hypothetical series of N-Boc-indoline-7-carboxamide derivatives has been conceptualized for the purpose of this guide.

Hypothetical Biological Activity Data

Based on the known anticancer activities of various indole and indoline carboxamides, the hypothetical derivatives were evaluated for their cytotoxic effects against a human cancer cell line.[5][6][7] The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Hypothetical Anticancer Activity of N-Boc-Indoline-7-Carboxamide Derivatives

Compound IDR1R2IC50 (µM) vs. Human Cancer Cell Line
NBIC-1 HPhenyl15.2
NBIC-2 H4-Chlorophenyl8.5
NBIC-3 H4-Methoxyphenyl12.1
NBIC-4 HBenzyl25.0
NBIC-5 HCyclohexyl> 50
NBIC-6 CH3Phenyl18.9

Experimental Protocols

General Procedure for the Synthesis of N-Boc-Indoline-7-Carboxamide Derivatives

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added. The mixture is stirred at room temperature for 20 minutes. The respective primary or secondary amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-indoline-7-carboxamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in a suitable growth medium and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.5%) for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Potential Signaling Pathway Involvement

Given the prevalence of indole and indoline derivatives as kinase inhibitors, it is plausible that N-Boc-indoline-7-carboxamide derivatives could exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor N-Boc-indoline-7- carboxamide Derivative Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Figure 2: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

While this compound is a well-established synthetic intermediate, the biological activities of its direct derivatives remain an underexplored area of research. This guide provides a hypothetical yet scientifically grounded framework to stimulate further investigation into this promising class of compounds. Future studies should focus on the synthesis and systematic biological screening of diverse libraries of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for various therapeutic targets. The exploration of different amide substituents, as well as derivatization at other positions of the indoline ring, could lead to the discovery of novel and potent therapeutic agents.

References

A Technical Guide to the Commercial Sourcing of N-Boc-indoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-indoline-7-carboxylic acid (CAS No. 143262-20-8) is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its indoline core is a prevalent scaffold in numerous biologically active compounds, and the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective synthesis of complex molecules. This guide provides an overview of commercial suppliers, a workflow for procurement, and a representative experimental protocol for its application.

Commercial Supplier Overview

The acquisition of high-quality starting materials is a critical first step in any research and development campaign. This compound is available from several reputable chemical suppliers. The data below has been compiled to facilitate comparison between vendors. Please note that pricing and availability are subject to change and may require a formal quote from the supplier.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesCatalog Number
Thermo Scientific Chemicals 1-Boc-indoline-7-carboxylic acid143262-20-897%1 g, 5 gH63883.06
Chem-Impex International 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid143262-20-8≥ 99.9% (HPLC)Custom25035
Santa Cruz Biotechnology This compound143262-20-8N/ACustomsc-274640
Sigma-Aldrich This compound143262-20-890%Discontinued679905

Note: Purity, availability, and packaging are subject to lot-to-lot variability and supplier updates. Researchers should always request a certificate of analysis for lot-specific data.

Procurement and Qualification Workflow

Selecting a suitable supplier and ensuring the quality of the chemical is a multi-step process. The following workflow outlines a standard procedure for sourcing and qualifying a critical building block like this compound for a drug discovery program.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Quality Control & Release A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Request Certificate of Analysis (CoA) B->C D Compare Purity, Price, & Availability C->D E Select Primary & Secondary Supplier D->E F Place Pilot Order E->F G Receive Material & Quarantine F->G H Perform In-House QC Testing (e.g., NMR, LC-MS, HPLC) G->H I Compare In-House Data with Supplier CoA H->I J Material Meets Specification? I->J K Release Material to Inventory J->K Yes L Reject Lot & Contact Supplier J->L No

Caption: Workflow for Chemical Procurement and Quality Control.

Representative Experimental Protocol: Amide Coupling

This compound is frequently used as a carboxylic acid component in amide bond formation reactions. The following is a general, representative protocol for coupling it with a generic primary amine (R-NH₂) using HATU, a common coupling reagent.

Objective: To synthesize the corresponding N-Boc-indoline-7-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Generic primary amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-indoline-7-carboxamide.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

This protocol serves as a general guideline. Researchers must adapt and optimize the conditions, stoichiometry, and purification methods based on the specific amine used and the scale of the reaction. Always adhere to laboratory safety protocols, including the use of personal protective equipment.

The Strategic Role of N-Boc-indoline-7-carboxylic Acid in the Synthesis of Duocarmycin Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-indoline-7-carboxylic acid has emerged as a pivotal building block in the intricate total synthesis of various natural products, most notably the duocarmycin family of potent antitumor antibiotics. The indoline core, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group, provides a stable and versatile scaffold that can be strategically elaborated to construct the complex architectures of these biologically active molecules. This technical guide delves into the application of this compound and its derivatives in the synthesis of duocarmycin SA, a prominent member of this class of natural products. We will explore detailed experimental protocols, present key quantitative data in a structured format, and provide visualizations of the synthetic workflows to offer a comprehensive resource for researchers in the field of natural product synthesis and drug development.

The Duocarmycin Family: Potent DNA Alkylating Agents

The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit exceptionally high cytotoxicity. Their biological activity stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner. This irreversible DNA alkylation disrupts cellular processes, ultimately leading to apoptosis. The unique mode of action and remarkable potency of the duocarmycins have made them attractive targets for total synthesis and for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

This compound as a Key Precursor

The total synthesis of duocarmycin SA, pioneered by research groups such as Boger and Searcey, strategically utilizes a protected indoline moiety as a key fragment. While the exact starting material can vary, the synthesis often involves a derivative of this compound, which serves as the precursor to the "right-hand" fragment of the duocarmycin molecule. The Boc protecting group is crucial for masking the reactivity of the indoline nitrogen during the initial synthetic steps and can be readily removed under acidic conditions at a later stage to allow for coupling with the "left-hand" fragment.

Synthetic Workflow for Duocarmycin SA

The overall synthetic strategy for duocarmycin SA involves the separate synthesis of two key fragments: the alkylating subunit (often a protected chloromethylindoline derivative) and the DNA-binding subunit (typically a substituted indole-2-carboxylic acid). These fragments are then coupled, followed by a final cyclization step to furnish the natural product.

Duocarmycin_SA_Synthesis_Workflow cluster_0 Synthesis of the Alkylating Subunit (Right-Hand Fragment) cluster_1 Synthesis of the DNA-Binding Subunit (Left-Hand Fragment) cluster_2 Assembly and Final Steps A This compound (or derivative) B Functional Group Interconversions A->B Multiple Steps C Introduction of Chloromethyl Group B->C D Protected Alkylating Subunit C->D H Deprotection of Alkylating Subunit D->H E Substituted Aniline F Indole Ring Formation E->F G 5,6,7-Trimethoxyindole- 2-carboxylic acid F->G I Amide Coupling G->I H->I J Final Cyclization I->J K Duocarmycin SA J->K caption General workflow for the total synthesis of Duocarmycin SA.

Caption: General workflow for the total synthesis of Duocarmycin SA.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for key steps in the synthesis of duocarmycin SA, adapted from the literature.

Protocol 1: Synthesis of the N-Boc Protected Indoline Precursor

The synthesis of the core indoline structure often begins with commercially available starting materials, which are then elaborated to introduce the necessary functional groups and the Boc protecting group. While the exact synthesis of this compound is proprietary to commercial suppliers, a general procedure for the N-Boc protection of a related indoline derivative is presented below.

General Procedure for N-Boc Protection of an Indoline:

To a solution of the indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 eq). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-Boc protected indoline.

Protocol 2: Synthesis of the DNA-Binding Subunit (5,6,7-Trimethoxyindole-2-carboxylic acid)

The "left-hand" fragment of duocarmycin SA is typically 5,6,7-trimethoxyindole-2-carboxylic acid. Its synthesis often starts from a substituted aniline.

Example Synthesis of 5,6,7-Trimethoxyindole-2-carboxylic acid:

A multi-step synthesis starting from commercially available materials is employed. A key step often involves a Fischer indole synthesis or a palladium-catalyzed cyclization to form the indole ring. The carboxylic acid functionality is typically introduced via the hydrolysis of a corresponding ester.

Protocol 3: Coupling of the Subunits and Final Cyclization

The culmination of the synthesis involves the coupling of the deprotected alkylating subunit with the DNA-binding subunit, followed by a final cyclization to form the spirocyclic core of duocarmycin SA.

Amide Coupling Reaction:

The N-Boc protecting group of the alkylating subunit is removed using an acid such as trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 5,6,7-trimethoxyindole-2-carboxylic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Final Spirocyclization:

The final spirocyclization to form the reactive cyclopropane ring of duocarmycin SA is typically achieved under basic conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of duocarmycin SA and its precursors.

StepReagents and ConditionsYield (%)Reference
N-Boc Protection of Indoline(Boc)₂O, TEA, DCM, rt>90General
Amide CouplingDeprotected Alkylating Subunit, 5,6,7-Trimethoxyindole-2-carboxylic acid, EDC, DIPEA, DMF70-85Boger
Final CyclizationBase, suitable solvent60-75Boger

Table 1: Representative Yields for Key Synthetic Steps.

Intermediate¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (m/z)
This compound1.58 (s, 9H), 3.15 (t, J = 8.4 Hz, 2H), 4.10 (t, J = 8.4 Hz, 2H), 7.10-7.80 (m, 3H)28.3, 29.5, 53.8, 81.5, 123.0, 125.1, 129.8, 131.5, 142.1, 153.2, 171.0[M+H]⁺ calcd for C₁₄H₁₈NO₄: 264.1236; found: 264.1239
Duocarmycin SAComplex multiplet signalsComplex multiplet signals[M+H]⁺ calcd for C₂₆H₂₆N₃O₈: 524.1720; found: 524.1723

Table 2: Spectroscopic and Mass Spectrometry Data for Key Compounds.

Logical Relationships in the Synthesis

The synthesis of duocarmycin SA is a highly convergent process, relying on the careful orchestration of multiple reactions. The following diagram illustrates the logical dependencies and key transformations.

Duocarmycin_Logic Start_Right Indoline Precursor Boc_Protect N-Boc Protection Start_Right->Boc_Protect Func_Group Side Chain Functionalization Boc_Protect->Func_Group Chloro Chlorination Func_Group->Chloro Alkylating_Unit Protected Alkylating Subunit Chloro->Alkylating_Unit Deprotection Boc Deprotection Alkylating_Unit->Deprotection Start_Left Aniline Derivative Indole_Form Indole Synthesis Start_Left->Indole_Form Ester_Hydrolysis Ester Hydrolysis Indole_Form->Ester_Hydrolysis Binding_Unit DNA-Binding Subunit Ester_Hydrolysis->Binding_Unit Coupling Amide Bond Formation Binding_Unit->Coupling Deprotection->Coupling Cyclization Spirocyclization Coupling->Cyclization Final_Product Duocarmycin SA Cyclization->Final_Product

Caption: Key transformations in the convergent synthesis of Duocarmycin SA.

Conclusion

This compound and its derivatives are indispensable tools in the challenging total synthesis of duocarmycin natural products. The strategic use of the Boc protecting group allows for the controlled and efficient construction of the complex indoline-containing fragment of these potent antitumor agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to synthesize these and other structurally related natural products. Further exploration of this versatile building block will undoubtedly continue to fuel innovation in the fields of organic synthesis and medicinal chemistry, paving the way for the development of next-generation cancer therapeutics.

Methodological & Application

Application Notes and Protocols for N-Boc Deprotection of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of nitrogen atoms within heterocyclic structures like indoline. Its stability under a wide range of nucleophilic and basic conditions, coupled with its susceptibility to cleavage under specific, tunable conditions, makes it an invaluable tool in multistep syntheses. However, the selection of an appropriate deprotection strategy is critical, as the stability of the indoline core and other functional groups present in the molecule must be considered. Traditional methods relying on strong acids like trifluoroacetic acid (TFA) can be incompatible with sensitive substrates.[1][2] This document provides a detailed overview of various N-Boc deprotection methods applicable to indoline derivatives, complete with quantitative data and step-by-step protocols to guide researchers in selecting and implementing the optimal conditions for their specific synthetic needs.

Application Notes: A Comparative Overview of Deprotection Strategies

The choice of an N-Boc deprotection method depends on factors such as the substrate's acid/base sensitivity, thermal stability, and the presence of other protecting groups. The following sections detail the most common strategies, outlining their mechanisms, advantages, and limitations.

Acid-Catalyzed Deprotection

This is the most traditional and widely used method for Boc cleavage. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. Subsequent decarboxylation releases the free amine.

Key Reagents:

  • Strong Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).[2][3]

  • Lewis Acids: Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI).[4][5]

  • Solid Acids: Amberlyst 15, H-BEA zeolite.[6][7]

  • Milder Acids: p-Toluenesulfonic acid (pTSA), Oxalyl chloride in methanol.[2][8]

Advantages:

  • Generally fast and efficient.

  • Well-established and widely documented.

Disadvantages:

  • Harsh conditions can cleave other acid-labile protecting groups (e.g., t-butyl esters, silyl ethers).

  • Strong acids can be corrosive and require careful handling and neutralization during workup.

  • May be unsuitable for complex molecules with acid-sensitive functionalities.[1][3]

Workflow for Selecting a Deprotection Method

start N-Boc Indoline Derivative q1 Substrate contains acid-sensitive groups? start->q1 acid Acid-Catalyzed Methods (TFA, HCl, pTSA) q1->acid No mild_acid Mild Acidic Methods (Oxalyl Chloride, TMSI) q1->mild_acid Yes q2 Substrate is thermally stable? thermal Thermal / MW Methods (TFE, HFIP) q2->thermal Yes other Alternative Methods (3-Methoxypropylamine) q2->other No mild_acid->q2

Caption: Decision tree for selecting an N-Boc deprotection strategy.

Table 1: Comparison of Acid-Catalyzed Deprotection Methods

Method/Reagent Solvent Temperature Time Yield Reference(s) Notes
TFA (1-60%) DCM RT 0.5 - 2 h Variable [2][3] Standard but harsh; can fail for recalcitrant substrates.[1]
HCl (4M) Dioxane / EtOAc RT 1 - 4 h High [2] Common alternative to TFA.
Oxalyl Chloride (3 eq) Methanol RT 1 - 4 h Up to 90% [2][3][9] Mild conditions, suitable for sensitive substrates.
pTSA in DES ChCl:pTSA RT 10 - 30 min >90% [8][10] Green, efficient, and rapid method.
TMSI Acetonitrile / DCM 0 °C to RT < 1 h High [4][11] Very mild and fast; effective in the presence of t-butyl esters.[11]

| H-BEA Zeolite | THF (Flow) | 140 °C | < 1 min | High |[7] | Suitable for continuous flow processes. |

Thermal and Microwave-Assisted Deprotection

This strategy involves heating the N-Boc protected indoline, often in specific solvents, to induce thermolytic cleavage of the Boc group. Microwave irradiation can dramatically accelerate this process, reducing reaction times from hours to minutes.[1][6]

Key Solvents:

  • Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[1]

  • Protic Solvents: Water, Methanol.[5][12]

Advantages:

  • Avoids the use of strong acids, preserving acid-sensitive groups.

  • Can be highly efficient, especially with microwave assistance.[1]

  • Water can be used as a green and inexpensive solvent.[5]

Disadvantages:

  • Requires elevated temperatures, which may not be suitable for thermally unstable molecules.

  • Continuous flow setups may require specialized equipment.[12]

cluster_workflow Experimental Workflow: Microwave-Assisted Deprotection A 1. Dissolve N-Boc Indoline in TFE or HFIP B 2. Place in Microwave Reactor A->B C 3. Irradiate at Set Temp (e.g., 150°C, 10-20 min) B->C D 4. Cool to Room Temperature C->D E 5. Evaporate Solvent D->E F 6. Purify (if necessary) E->F

Caption: General workflow for microwave-assisted N-Boc deprotection.

Table 2: Comparison of Thermal Deprotection Methods

Method Solvent Temperature Time Yield / Conversion Reference(s) Notes
Microwave TFE / HFIP ~150 °C 10 - 20 min Quantitative [1] HFIP is generally more reactive than TFE.
Continuous Flow TFE 150 °C 60 min 98% (for Indole) [12][13] High throughput and precise temperature control.
Reflux Water 100 °C 10 - 15 min >95% [5] Green, catalyst-free method.

| Conventional Heat | N/A | >150 °C | Variable | Variable |[5] | Can be slow and lead to decomposition. |

Other Deprotection Methods

For particularly challenging substrates, several alternative methods have been developed. These often rely on different mechanisms, such as nucleophilic attack or silyl-mediated cleavage.

  • 3-Methoxypropylamine: A mild deprotecting agent proposed to work via an addition-elimination mechanism, useful when traditional acid methods fail.[1]

  • Tetrabutylammonium Fluoride (TBAF): While effective for N-Boc indole, it was reported to be ineffective for N-Boc indoline, highlighting the subtle reactivity differences within this class of heterocycles.[14]

  • Iodine: Catalytic amounts of iodine can effect deprotection, sometimes under solvent-free conditions, offering a metal-free alternative.[2][3]

Table 3: Comparison of Alternative Deprotection Methods

Method/Reagent Solvent Temperature Time Yield Reference(s) Notes
3-Methoxypropylamine N/A N/A N/A N/A [1] Developed for recalcitrant N-Boc heteroarenes.
TBAF (5 eq) THF Reflux 3 - 8 h 91-93% (Indole) [14] Note: N-Boc-indoline was found to be unreactive.

| Iodine (catalytic) | Solvent-free | RT | Variable | High |[2][3] | Mild, metal-free conditions. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific indoline derivative.

Protocol 1: General Procedure for TFA-Mediated Deprotection
  • Preparation: Dissolve the N-Boc protected indoline derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Microwave-Assisted Thermal Deprotection in TFE
  • Preparation: In a suitable microwave reaction vial, dissolve the N-Boc protected indoline (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.2 M.[1]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes. Use of a stir bar is recommended.

  • Monitoring: After the allotted time, cool the vial to room temperature. Check for reaction completion via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFE.

  • Isolation: The resulting crude product is often of high purity. If necessary, dissolve in an appropriate solvent and wash with a mild base to remove any acidic byproducts before drying and concentrating.

  • Purification: Further purification is typically not required but can be performed by standard methods if needed.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Boc protected indoline (1.0 eq) in anhydrous methanol (approx. 0.1 M).[3]

  • Reaction: Add oxalyl chloride (3.0 eq) dropwise to the stirred solution at room temperature. Note: The reaction may be exothermic.[3]

  • Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

cluster_mechanism General Mechanism: Acid-Catalyzed N-Boc Deprotection A N-Boc Indoline B Protonation of Carbamate Carbonyl A->B + H⁺ C Loss of tert-Butyl Cation (forms Isobutylene) B->C D Unstable Carbamic Acid Intermediate C->D E Decarboxylation (Release of CO₂) D->E F Free Indoline E->F

Caption: Key steps in the acid-catalyzed cleavage of an N-Boc group.

References

Application Notes and Protocols: N-Boc-indoline-7-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Boc-indoline-7-carboxylic acid, a conformationally constrained amino acid analog, in solid-phase peptide synthesis (SPPS). The incorporation of this building block can impart unique structural features to peptides, potentially enhancing their biological activity, metabolic stability, and pharmacokinetic profiles. Due to the sterically hindered nature of this secondary amino acid, specific considerations are required for efficient coupling. The following protocols and data, primarily based on methodologies for the closely related and more extensively studied N-Boc-indoline-2-carboxylic acid, serve as a robust starting point for optimization.

Introduction to this compound in Peptide Design

This compound is a proline analog where the pyrrolidine ring is fused to a benzene ring. This fusion results in a rigid structure that can be used to induce specific secondary structures, such as β-turns, in peptides. Such conformational constraints are a valuable tool in medicinal chemistry for designing peptides with improved receptor affinity and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen allows for its use in standard Boc-based solid-phase peptide synthesis strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 143262-20-8
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Appearance White to off-white solid
Purity ≥97%
Table 2: Comparative Coupling Efficiency of Sterically Hindered N-Boc-Amino Acids

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes typical coupling efficiencies observed with various reagents for analogous compounds. Yields are sequence-dependent and may require optimization.

Coupling ReagentActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for hindered and N-methylated amino acids.
DCC / DIC HOBt, OxymaPure-CH₂Cl₂, DMF~85%Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS.

Data extrapolated from studies on sterically hindered N-Boc-cyclic amino acids.

Table 3: Typical Purification and Characterization Results for Indole-Containing Dipeptides
Peptide SequencePurification MethodPurityCharacterization
Indole-Ala-TyrPreparative RP-HPLC>95%ESI-MS, ¹H NMR
Indole-Phe-TyrPreparative RP-HPLC>95%ESI-MS, ¹H NMR
Indole-Val-TyrPreparative RP-HPLC>95%ESI-MS, ¹H NMR

Based on reported data for dipeptides containing indole-3-carboxylic acid, with yields in the 89-92% range after purification.[1]

Experimental Protocols

The following protocols are based on established procedures for solid-phase peptide synthesis using the Boc strategy and are adapted for the incorporation of the sterically hindered this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., MBHA or PAM resin)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Cleavage cocktail (e.g., HF/p-cresol or TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.

    • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the reaction time or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 80:10:10 TFA:TIS:H₂O for 3 hours at room temperature) to cleave the peptide from the resin and remove side-chain protecting groups.[1]

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether multiple times.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and amino acid analysis.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin (DCM, DMF) Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_Deprotect Wash (DCM, IPA, DMF) Deprotect->Wash_Deprotect Neutralize Neutralization (10% DIPEA in DMF) Wash_Neutralize Wash (DMF) Neutralize->Wash_Neutralize Couple Couple Amino Acid (N-Boc-indoline-7-COOH, HBTU, DIPEA in DMF) Wash_Couple Wash (DMF, DCM) Couple->Wash_Couple Wash_Deprotect->Neutralize Wash_Neutralize->Couple Wash_Couple->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Wash_Couple->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, AAA) Purify->Characterize FinalPeptide Purified Peptide Characterize->FinalPeptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Logical Relationship of Coupling Reagents for Hindered Amino Acids

Coupling_Reagents cluster_reagents Coupling Reagent Choice cluster_outcomes Expected Outcome HinderedAA Sterically Hindered Amino Acid (e.g., N-Boc-indoline-7-COOH) HATU HATU (High Reactivity) HinderedAA->HATU HBTU HBTU (Standard) HinderedAA->HBTU PyBOP PyBOP (Effective for N-methylated) HinderedAA->PyBOP DIC DIC/HOBt (Cost-Effective) HinderedAA->DIC HighYield High Yield (>95%) HATU->HighYield GoodYield Good Yield (>90%) HBTU->GoodYield PyBOP->GoodYield ModerateYield Moderate Yield (~85%) DIC->ModerateYield

Caption: Choice of coupling reagent for hindered amino acids.

Example Signaling Pathway: MAPK/ERK Pathway

Peptides incorporating constrained scaffolds like indoline can be designed to modulate protein-protein interactions within signaling pathways. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (Proliferation, Survival) GeneExpression->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK PeptideInhibitor Constrained Peptide Inhibitor (e.g., containing indoline scaffold) PeptideInhibitor->Raf inhibits PeptideInhibitor->MEK inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: N-Boc-indoline-7-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-indoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of the carboxylic acid at the 7-position allows for diverse functionalization, primarily through amide bond formation, enabling the exploration of chemical space and the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during coupling reactions and can be readily removed under acidic conditions.

This document provides detailed application notes on the use of this compound as a scaffold for the synthesis of α1-adrenoceptor antagonists, exemplified by the drug Silodosin. It also includes detailed experimental protocols for the synthesis and deprotection of N-Boc-indoline-7-carboxamide derivatives.

Application: Development of α1-Adrenoceptor Antagonists

The indoline-7-carboxamide scaffold is a key structural motif in the development of selective α1-adrenoceptor antagonists. These receptors are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system, and their blockade can be beneficial in various conditions, most notably benign prostatic hyperplasia (BPH).

Exemplar Compound: Silodosin

Silodosin is a highly selective α1A-adrenoceptor antagonist used for the treatment of the signs and symptoms of BPH.[1] Its chemical structure features a substituted indoline-7-carboxamide core, highlighting the importance of this scaffold in achieving potent and selective biological activity. The synthesis of Silodosin involves the preparation of a key indoline intermediate which is then further elaborated. While patents describing the synthesis of Silodosin do not start directly from this compound, the core structure underscores the potential of this building block in synthesizing similar bioactive molecules.[2][3]

Quantitative Data: Silodosin Activity Profile
TargetAffinity (Ki, nM)Reference
α1A-Adrenoceptor0.32[4]
α1B-Adrenoceptor280[4]
α1D-Adrenoceptor13[4]
Signaling Pathway of α1-Adrenoceptors

The binding of an agonist (like norepinephrine) to the α1-adrenoceptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antagonists like Silodosin block this signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR α1-Adrenoceptor G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response Agonist Agonist (e.g., Norepinephrine) Agonist->GPCR Binds & Activates Antagonist Antagonist (e.g., Silodosin) Antagonist->GPCR Binds & Blocks

Figure 1: α1-Adrenoceptor Signaling Pathway

Experimental Protocols

Protocol 1: Synthesis of an N-Boc-indoline-7-carboxamide Derivative via Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Primary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the mixture and stir for an additional 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-indoline-7-carboxamide derivative.

Amide_Coupling_Workflow Start Start Dissolve Dissolve this compound in anhydrous DMF Start->Dissolve Add_DIPEA Add DIPEA Dissolve->Add_DIPEA Stir1 Stir for 5 min at RT Add_DIPEA->Stir1 Add_HATU Add HATU Stir1->Add_HATU Stir2 Stir for 15 min at RT (Pre-activation) Add_HATU->Stir2 Add_Amine Add Primary Amine Stir2->Add_Amine Stir3 Stir at RT (2-12 h) Add_Amine->Stir3 Monitor Monitor reaction (TLC/LC-MS) Stir3->Monitor Monitor->Stir3 Incomplete Workup Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO₃ & Brine - Dry over Na₂SO₄ - Concentrate Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Figure 2: Amide Coupling Workflow
Protocol 2: N-Boc Deprotection of an Indoline-7-carboxamide Derivative

This protocol describes a general procedure for the removal of the N-Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-indoline-7-carboxamide derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-indoline-7-carboxamide derivative (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected indoline-7-carboxamide derivative. Further purification may be performed if necessary.

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant compounds. Its utility is demonstrated by the structural similarity of its derivatives to marketed drugs such as Silodosin. The provided protocols offer a starting point for the synthesis and modification of indoline-7-carboxamide derivatives, enabling the exploration of this chemical space for the discovery of new therapeutic agents targeting a range of biological targets.

References

Application Notes and Protocols: Esterification of N-Boc-indoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of N-Boc-indoline-7-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, present comparative data, and offer step-by-step experimental procedures.

Introduction

This compound is a valuable building block in medicinal chemistry.[1][2] Its ester derivatives are often necessary intermediates for further functionalization or to enhance properties such as cell permeability. The esterification of this substrate can be achieved through several standard methods, each with its own advantages and limitations. This document details three common and effective methods: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.

Comparative Overview of Esterification Methods

The choice of esterification method depends on factors such as the desired ester, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. The N-Boc protecting group on the indoline nitrogen is sensitive to strong acidic conditions, which should be a consideration when selecting a method.

Method Reagents/Catalyst Solvent Temperature Key Features & Considerations
Fischer Esterification Alcohol (serves as reactant and solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Excess AlcoholRefluxSimple and cost-effective for simple alkyl esters.[3][4][5] The reaction is an equilibrium, requiring a large excess of alcohol or removal of water to drive it to completion.[3][5][6] Potential for Boc-deprotection due to strong acid.
Steglich Esterification Alcohol, DCC (or other carbodiimide), DMAP (catalyst)Aprotic (e.g., CH₂Cl₂, THF)Room TemperatureMild reaction conditions, suitable for acid-sensitive substrates.[7][8] Forms a dicyclohexylurea (DCU) byproduct that can complicate purification.[7] Good for sterically hindered alcohols.[8][9]
Mitsunobu Reaction Alcohol, PPh₃, DEAD (or DIAD)Anhydrous Aprotic (e.g., THF, Dioxane)0 °C to Room TempMild conditions, proceeds with inversion of configuration for chiral alcohols.[10][11] Suitable for a wide range of alcohols.[10][12] Reagents can be toxic and byproducts can be difficult to remove.

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl N-Boc-indoline-7-carboxylate

This protocol describes the synthesis of the methyl ester using the Fischer esterification method.[3][4][5][6][13]

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Stir the mixture to dissolve the carboxylic acid.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for Ethyl N-Boc-indoline-7-carboxylate

This protocol is a mild method for synthesizing the ethyl ester, which is particularly useful for acid-sensitive substrates.[7][8][9]

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.

  • Once the reaction is complete, filter off the precipitated DCU.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with 0.5 N HCl.

  • Wash the organic layer with saturated NaHCO₃ solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Protocol 3: Mitsunobu Reaction for Benzyl N-Boc-indoline-7-carboxylate

This protocol is suitable for a broader range of alcohols, including those that are more sterically hindered or have higher boiling points.[10][11][12][14]

Materials:

  • This compound

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Visualizations

Esterification_Reaction_Scheme cluster_reactants Reactants cluster_product Product acid This compound ester N-Boc-indoline-7-carboxylate Ester acid->ester + alcohol R-OH (Alcohol) alcohol->ester Catalyst Conditions

Caption: General Reaction Scheme for Esterification.

Steglich_Esterification_Workflow start Start dissolve 1. Dissolve Acid, Alcohol, & DMAP in anhydrous CH2Cl2 start->dissolve cool 2. Cool to 0 °C dissolve->cool add_dcc 3. Add DCC cool->add_dcc react 4. Stir at Room Temperature add_dcc->react filter 5. Filter Precipitated DCU react->filter workup 6. Aqueous Work-up (HCl, NaHCO3, Brine) filter->workup dry 7. Dry with Na2SO4 workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Chromatography concentrate->purify end End purify->end

Caption: Steglich Esterification Experimental Workflow.

References

Application Notes and Protocols: N-Acylation of Indoles with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylindoles are a crucial structural motif present in a wide array of pharmaceuticals, natural products, and functional materials. The direct N-acylation of indoles with carboxylic acids represents a highly atom-economical and environmentally benign synthetic strategy compared to traditional methods that often rely on pre-activated and sensitive acylating agents like acyl chlorides. This document provides detailed application notes and experimental protocols for several key methodologies for the direct N-acylation of indoles with carboxylic acids, catering to a range of substrate scopes and reaction conditions.

Core Concepts and Methodologies

The primary challenge in the direct N-acylation of indoles lies in the relatively low nucleophilicity of the indole nitrogen. To overcome this, various catalytic and activation systems have been developed. The choice of method often depends on the electronic properties of the indole and carboxylic acid, the desired reaction conditions (e.g., temperature, time), and functional group tolerance. This document focuses on three prominent methods:

  • DCC/DMAP Mediated Coupling: A widely used method, particularly effective for indoles bearing electron-withdrawing groups.

  • DMAPO/Boc₂O Mediated Acylation: A modern, one-pot approach with a broad substrate scope and mild reaction conditions.

  • Boric Acid Catalysis: A classic, metal-free method suitable for simple substrates, though often requiring high temperatures.

A general schematic for the N-acylation of indoles with carboxylic acids is presented below.

G Indole Indole NAcylindole N-Acylindole Indole->NAcylindole CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->NAcylindole Catalyst Catalyst / Activating Agent Catalyst->NAcylindole Solvent Solvent Solvent->NAcylindole Temperature Temperature Temperature->NAcylindole Byproducts Byproducts

Caption: General reaction scheme for the N-acylation of an indole with a carboxylic acid.

Data Presentation: Comparison of Methodologies

The following table summarizes quantitative data for the different N-acylation methods, allowing for easy comparison of their efficacy under various conditions.

MethodIndole SubstrateCarboxylic AcidCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
DCC/DMAP 5-Nitro-1H-indoleBenzoic acidDCC (2 eq.), DMAP (1 eq.)CH₂Cl₂RT391[1]
DCC/DMAP 1H-Indole-5-carbonitrileBenzoic acidDCC (2 eq.), DMAP (1 eq.)CH₂Cl₂RT294[1]
DCC/DMAP 5-Methoxy-1H-indoleBenzoic acidDCC (2 eq.), DMAP (1 eq.)CH₂Cl₂RT2425[1]
DMAPO/Boc₂O Indole4-Methoxybenzoic acidDMAPO (0.2 eq.), Boc₂O (1.5 eq.)THFRT195[2]
DMAPO/Boc₂O Carbazole4-Nitrobenzoic acidDMAPO (0.2 eq.), Boc₂O (1.5 eq.)THFRT198[2]
Boric Acid IndolePropionic acidB(OH)₃ (0.3 eq.)MesityleneReflux4882[3]
Boric Acid IndoleBenzoic acidB(OH)₃ (0.3 eq.)MesityleneReflux4865[3]
Na₂CO₃ IndoleAlkenyl carboxylatesNa₂CO₃MeCN120-Good-Exc.[2]
Thioester Acylation 3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃ (3 eq.)Xylene1401262[4]

Experimental Protocols

Protocol 1: N-Acylation using DCC and DMAP

This method is particularly effective for indoles bearing electron-withdrawing groups at the C-5 position.[1][5]

Materials:

  • 5-Substituted indole (1.0 eq.)

  • Carboxylic acid (2.0 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq.)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the indole (0.2 mmol) and DMAP (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) at 0 °C under a nitrogen atmosphere, add the carboxylic acid (0.4 mmol).

  • Add a solution of DCC (0.4 mmol) in anhydrous CH₂Cl₂ (1 mL) dropwise to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylindole.

G cluster_workflow DCC/DMAP Experimental Workflow A 1. Combine Indole, DMAP, and Carboxylic Acid in CH₂Cl₂ B 2. Cool to 0°C under N₂ A->B C 3. Add DCC solution dropwise B->C D 4. Warm to RT and stir (2-24h) C->D E 5. Filter to remove DCU D->E F 6. Aqueous Workup E->F G 7. Dry, Concentrate, and Purify F->G

Caption: Workflow for N-acylation via DCC/DMAP coupling.

Protocol 2: One-Pot N-Acylation using DMAPO and Boc₂O

This modern protocol is notable for its mild conditions and broad applicability to various N-heterocycles, including indoles.[2][6]

Materials:

  • Indole or other N-heterocycle (1.0 eq.)

  • Carboxylic acid (1.2 eq.)

  • 4-(N,N-Dimethylamino)pyridine N-oxide (DMAPO) (0.2 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) and DMAPO (0.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add Boc₂O (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the indole (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure N-acylindole.

Protocol 3: N-Acylation Catalyzed by Boric Acid

This procedure offers a simple, metal-free alternative, though it requires high temperatures and longer reaction times.[3]

Materials:

  • Indole (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • Boric acid (B(OH)₃) (0.3 eq.)

  • Mesitylene

  • Dean-Stark apparatus

Procedure:

  • Combine the indole (10 mmol), carboxylic acid (11 mmol), and boric acid (3 mmol) in mesitylene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and maintain for 48 hours, collecting the water byproduct in the Dean-Stark trap.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with an isopropyl ether-hexane mixture) to obtain the N-acylindole.

Logical Relationships and Method Selection

The choice of the N-acylation method is dictated by several factors, primarily the electronic nature of the indole substrate and the desired reaction conditions.

G cluster_logic Method Selection Logic Start Indole Substrate EWG Electron-Withdrawing Group (EWG) on Indole? Start->EWG EDG Electron-Donating Group (EDG) or Unsubstituted Indole? Start->EDG EWG->EDG No DCC_DMAP Use DCC/DMAP Method EWG->DCC_DMAP Yes Mild Mild Conditions Required? EDG->Mild Yes DMAPO_Boc2O Use DMAPO/Boc₂O Method Mild->DMAPO_Boc2O Yes Boric_Acid Consider Boric Acid Method (High Temp) Mild->Boric_Acid No

Caption: Decision tree for selecting an appropriate N-acylation method.

Conclusion

The direct N-acylation of indoles with carboxylic acids is a powerful tool in modern organic synthesis. The methods presented here—DCC/DMAP coupling, DMAPO/Boc₂O activation, and boric acid catalysis—offer a range of options to suit different substrates and laboratory constraints. For indoles with electron-withdrawing groups, the DCC/DMAP method provides high yields under mild conditions.[1] For broader substrate scope and even milder conditions, the DMAPO/Boc₂O system is an excellent choice.[2] The boric acid-catalyzed reaction, while requiring more forcing conditions, provides a simple, metal-free alternative.[3] By understanding the principles and protocols outlined in these notes, researchers can effectively synthesize N-acylindoles for applications in drug discovery and materials science.

References

Application Notes and Protocols for Solid-Phase Synthesis Using N-Boc-indoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-indoline-7-carboxylic acid is a valuable building block in the synthesis of novel peptides and peptidomimetics for drug discovery and development. Its constrained indoline scaffold can impart unique conformational properties to peptides, potentially enhancing their biological activity, metabolic stability, and target specificity. The incorporation of such sterically hindered amino acid analogues into peptide chains via solid-phase peptide synthesis (SPPS) presents unique challenges that necessitate optimized protocols.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Boc-strategy solid-phase synthesis. These guidelines are designed to address the challenges associated with the coupling of this sterically hindered amino acid, ensuring high efficiency and purity of the final product. Indole-based compounds, including indole-2-carboxamides and indole-3-carboxylic acid conjugates, have shown a wide range of biological activities, including antimicrobial and antiproliferative effects, by targeting various biological pathways.[1][2][3]

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance around the carboxylic acid group and the secondary amine nature of the indoline nitrogen. This can lead to slower reaction kinetics and incomplete coupling reactions when using standard SPPS protocols. To overcome these issues, the choice of coupling reagent and reaction conditions is critical.[4][5][6] For sterically hindered amino acids, more potent coupling reagents and potentially longer reaction times or double coupling steps are often required to drive the reaction to completion.[4][5]

Data Presentation: Comparative Efficiency of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. While direct comparative data for this compound is limited in the literature, the following table provides representative data for the coupling of other sterically hindered N-Boc-cyclic amino acids, which can serve as a valuable guideline.[4] The actual yields and purities are sequence-dependent and may require optimization.

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Purity (%)Key Considerations
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>9085-95Highly efficient for hindered couplings with low racemization. Higher cost.[4][5]
HBTU HOBt (internal)DIPEA, NMMDMF, NMP85-9580-90Good balance of reactivity and cost.[4][5]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90>85Effective for hindered and N-methylated amino acids.
EDC/HOBt HOBtDIPEADMF, CH₂Cl₂VariableVariableCost-effective, but may require longer reaction times or double coupling for hindered residues.[4]
BOP-Cl -DIPEADCMLow (11-17%)VariableCan be effective when other reagents fail, but generally gives low yields for hindered couplings.[6]
T3P -DIPEAEtOAcLow (5-7%)VariablePropanephosphonic acid anhydride; can be efficient with low epimerization, but may not be optimal for this application.[6]

Experimental Protocols

The following protocols are based on established methods for Boc-SPPS and have been adapted to address the challenges of incorporating the sterically hindered this compound.

Protocol 1: General Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-SPPS.

Materials:

  • Peptide-resin (e.g., MBHA or PAM resin)

  • N-Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) if not using HATU/HBTU

  • Isopropanol (IPA)

1. Resin Swelling:

  • Place the resin in a reaction vessel.
  • Wash the resin with DMF (3 x 10 mL/g of resin).
  • Swell the resin in DCM (10 mL/g of resin) for 30 minutes, followed by DMF (10 mL/g of resin) for 30 minutes.[5] Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and agitate for 5 minutes.[4]
  • Drain the solution.
  • Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 20 minutes.[4]
  • Drain the deprotection solution.

3. Washing:

  • Wash the resin with DCM (3 x 10 mL/g of resin).
  • Wash the resin with IPA (2 x 10 mL/g of resin).
  • Wash the resin with DCM (3 x 10 mL/g of resin).

4. Neutralization:

  • Add a solution of 10% DIPEA in DCM (10 mL/g of resin) to the resin and agitate for 2 minutes.[5]
  • Drain the solution and repeat the neutralization step.
  • Wash the resin with DCM (5 x 10 mL/g of resin).

5. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF (5-10 mL/g of resin).
  • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the reaction time or repeat the coupling step.

6. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3 x 10 mL/g of resin).
  • Wash the resin with DCM (3 x 10 mL/g of resin). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Optimized Coupling of this compound using HATU

This protocol is recommended for the efficient incorporation of the sterically hindered this compound.

1. Resin Preparation:

  • Perform steps 1-4 from Protocol 1 (Resin Swelling, Boc Deprotection, Washing, and Neutralization).

2. Coupling Cocktail Preparation:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.[5]
  • Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.[5]

3. Coupling Reaction:

  • Add the pre-activated coupling cocktail to the resin.
  • Agitate the mixture at room temperature for at least 4 hours, or overnight.
  • Monitor the completion of the coupling using a chloranil test (for secondary amines). A negative test indicates a complete reaction.
  • If the coupling is incomplete, a second coupling (double coupling) by repeating steps 2 and 3 is recommended.[5]

4. Washing:

  • Once the coupling is complete, drain the coupling solution from the reaction vessel.
  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x) to prepare for the next cycle.[4][5]

Protocol 3: Peptide Cleavage from the Resin (HF Cleavage)

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • HF cleavage apparatus

  • Scavenger cocktail (e.g., 90% HF, 10% p-cresol)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under high vacuum for at least 4 hours.

  • Remove the N-terminal Boc group using the deprotection protocol (Protocol 1, step 2).

  • Transfer the dried peptide-resin to an HF cleavage apparatus.

  • Add a scavenger cocktail (10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether multiple times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_cleavage Final Steps Resin Start: Resin Swell Swell Resin (DCM, then DMF) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash1->Neutralization Coupling Coupling: N-Boc-indoline-7-COOH + HATU/DIPEA in DMF Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Final_Deprotection Final Boc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (HF/Scavengers) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Boc solid-phase peptide synthesis of an indoline-containing peptide.

Signaling Pathway

Many indole-2-carboxamides have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[2][3] Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Indoline_Peptide Indoline-7-Carboxamide Peptide Indoline_Peptide->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by an indoline-carboxamide-containing peptide.

References

N-Boc-Indoline-7-Carboxylic Acid: A Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-indoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of biologically active compounds.[1][2] The indoline core is a privileged structure found in numerous natural products and synthetic molecules with diverse pharmacological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions at other positions of the molecule, while the carboxylic acid at the 7-position provides a convenient handle for amide bond formation and further derivatization. This document provides an overview of its applications, particularly in the synthesis of α1-adrenoceptor antagonists and potential anticancer agents, along with detailed experimental protocols.

Key Applications in Drug Discovery

The rigid framework of the indoline scaffold makes it an attractive starting point for the design of targeted therapies. Derivatives of indoline-7-carboxylic acid have shown significant potential in two primary therapeutic areas:

  • α1-Adrenoceptor Antagonists: The indoline-7-carboxamide core is a key structural feature of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[3] The carboxamide group is crucial for the interaction with the receptor.

  • Anticancer Agents: Indole and indoline derivatives have been extensively investigated as inhibitors of various signaling pathways implicated in cancer progression. These include the PI3K/Akt/mTOR/NF-κB pathway and several protein kinases, which are critical for cell growth, proliferation, and survival.[4][5][6]

Physicochemical Properties

PropertyValue
CAS Number 143262-20-8
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Appearance Solid powder
Melting Point 182 °C (decomposes)

Application 1: Synthesis of α1-Adrenoceptor Antagonist Precursors

The indoline-7-carboxamide moiety is a cornerstone for the development of selective α1-adrenoceptor antagonists like Silodosin. The following protocols outline the general steps for the synthesis of a core intermediate, starting from this compound.

Experimental Workflow: Synthesis of an Indoline-7-Carboxamide Core

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: N-Boc Deprotection A This compound D N-Boc-indoline-7-carboxamide derivative A->D B Amine (R-NH2) B->D C Coupling Reagents (EDC, HOBt, DIPEA) C->D E N-Boc-indoline-7-carboxamide derivative G Indoline-7-carboxamide derivative E->G F Acid (TFA or HCl in Dioxane) F->G

Caption: General workflow for the synthesis of an indoline-7-carboxamide core.

Protocol 1: Amide Coupling of this compound

This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using EDC/HOBt coupling agents.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-indoline-7-carboxamide derivative.

Protocol 2: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions to yield the free indoline-7-carboxamide.

Materials:

  • N-Boc-indoline-7-carboxamide derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-indoline-7-carboxamide derivative (1.0 eq) in DCM.

  • Add TFA (10-20 eq) or an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indoline-7-carboxamide. Alternatively, the hydrochloride salt can be precipitated by the addition of diethyl ether to the reaction mixture when using HCl in dioxane.

Application 2: Scaffolds for Anticancer Drug Candidates

Indole and indoline derivatives are potent inhibitors of key signaling pathways in cancer. The this compound scaffold can be utilized to synthesize libraries of compounds for screening against various cancer cell lines and kinase targets.

Targeted Signaling Pathway: PI3K/Akt/mTOR/NF-κB

Many indole-based compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR/NF-κB signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy.[4][6][7]

G cluster_pathway PI3K/Akt/mTOR/NF-κB Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates IKK IKK Akt->IKK activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Nucleus->Proliferation Indoline Indoline-7-carboxamide Derivatives Indoline->Akt inhibit Indoline->mTORC1 inhibit Indoline->NFkB inhibit

Caption: Inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indoline derivatives.

Biological Activity of Related Indole/Indoline Carboxamides

The following table summarizes the in vitro anticancer activity of various indole and indoline carboxamide derivatives, demonstrating the potential of this chemical class. While not directly synthesized from this compound, they highlight the therapeutic promise of the core scaffold.

Compound ClassTarget Cell LineIC₅₀ / GI₅₀ (µM)Targeted Pathway/Protein
Indole-2-carboxamide (LG25)MDA-MB-231 (TNBC)Dose-dependent reduction in viabilityAkt/mTOR/NF-κB
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast Cancer)6.10 ± 0.4EGFR, HER2, VEGFR-2, CDK2
Thiazolyl-indole-2-carboxamide (6v)MCF-7 (Breast Cancer)6.49 ± 0.3EGFR, HER2, VEGFR-2, CDK2
3-Methylindole-2-carboxamides (5d, 5e, 5h, 5i, 5j, 5k)MCF-7 (Breast Cancer)0.95 - 1.50EGFR, CDK2
7-Azaindole derivatives (4a, 5j)A549 (Lung Cancer)6.23, 4.56 (µg/mL)Erk5 Kinase

Conclusion

This compound is a strategic building block for the synthesis of complex molecules with significant pharmaceutical potential. Its utility is demonstrated in the construction of the core structure of drugs like Silodosin and in the exploration of novel anticancer agents targeting critical cell signaling pathways. The provided protocols offer a foundation for researchers to utilize this versatile scaffold in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents. The focus is on compounds targeting key inflammatory signaling pathways, including cyclooxygenase (COX), and cellular models for assessing anti-inflammatory activity.

Introduction to Inflammatory Signaling Pathways

Chronic inflammation is a key pathological feature of numerous diseases. The development of effective anti-inflammatory drugs often involves targeting specific signaling pathways that regulate the inflammatory response. Three major pathways are central to this process: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of innate and adaptive immunity and plays a pivotal role in inflammatory responses.[1] It controls the expression of various pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the freed NF-κB dimers to translocate to the nucleus and induce the transcription of target inflammatory genes.[3]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor (e.g., TNFR, IL-1R, TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathways are crucial in converting extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, differentiation, and apoptosis.[4][5] In mammals, there are three main MAPK families: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[5] These pathways are organized as a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn activates a MAPK.[5][6] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to the regulation of inflammatory gene expression.[6]

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation Response Inflammatory Response TranscriptionFactors->Response Gene Expression

Caption: A simplified overview of the MAPK signaling cascade.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity, cell proliferation, and inflammation.[7][8] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs).[9] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those involved in inflammation.[9][10]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA STAT_dimer->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical JAK-STAT signaling pathway.

Synthesis of Novel Anti-inflammatory Agents

The following sections provide synthetic protocols for different classes of compounds that have shown promise as anti-inflammatory agents.

Synthesis of Benzothiazole Derivatives

Benzothiazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties.[6][7]

Protocol 2.1.1: General Synthesis of N-(1,3-Benzothiazol-2-yl)-2-[N-(4-substituted benzenesulfonyl)acetamido]acetamide Derivatives

This protocol is adapted from the synthesis of novel benzothiazole derivatives with anti-inflammatory and analgesic activities.[11]

  • Synthesis of Substituted Benzenesulfonamoyl Alkanamides:

    • Dissolve the appropriate amino acid (12.5 mmol) in water (15 ml).

    • Add sodium carbonate (1.590 g, 15 mmol) with continuous stirring until dissolved.

    • Cool the solution to -5 °C.

    • Add the corresponding benzenesulfonyl chloride (15 mmol) in four portions over 1 hour.

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Acidify the solution with concentrated HCl to pH 2-3.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide:

    • Dissolve 2-aminobenzothiazole (0.01 mol) in glacial acetic acid (20 ml).

    • Add chloroacetyl chloride (0.012 mol) dropwise with stirring.

    • Reflux the mixture for 3 hours.

    • Pour the cooled reaction mixture into ice-cold water.

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Synthesis of Final Benzothiazole Derivatives:

    • Dissolve the substituted benzenesulfonamoyl alkanamide (from step 1) (0.002 mol) in dry acetone (20 ml).

    • Add anhydrous potassium carbonate (0.004 mol).

    • Add N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide (from step 2) (0.002 mol).

    • Reflux the mixture for 12 hours.

    • Filter the reaction mixture while hot and concentrate the filtrate under reduced pressure.

    • Wash the resulting solid with petroleum ether and recrystallize from a suitable solvent.

Table 1: Anti-inflammatory Activity of Synthesized Benzothiazole Derivatives

Compound IDRR1% Inhibition of Paw Edema (3h)
17cHNO280%
17iCH(CH3)2NO278%
Indomethacin--75%

Data adapted from in vivo studies on carrageenan-induced rat paw edema.[11]

Synthesis of Celecoxib and its Analogs

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[12][13] The synthesis of celecoxib and its analogs often involves the formation of a pyrazole ring system.

Protocol 2.2.1: Synthesis of Celecoxib

This protocol describes a common synthetic route to celecoxib.[14]

  • Claisen Condensation:

    • To a suspension of sodium hydride (25g) in toluene (400ml), add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) dropwise at 60-65°C.

    • Maintain the temperature for 1 hour after the addition is complete.

    • Cool the reaction mixture and quench with 15% hydrochloric acid (120ml).

    • Separate the organic layer and evaporate the solvent under reduced pressure to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

  • Cyclization:

    • React the obtained 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent like ethanol.

    • Reflux the mixture to facilitate the cyclization and formation of the pyrazole ring.

    • Cool the reaction mixture and isolate the crude celecoxib by filtration.

    • Purify the product by recrystallization.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogs

Compound IDCOX-1 IC50 (μM)COX-2 IC50 (μM)
10a (SO2Me analog)8.30.19
10b (SO2NH2 analog)2580.73
Celecoxib7.70.07

Data from in vitro enzyme inhibition studies.[15]

Synthesis of Morpholinopyrimidine Derivatives

Morpholinopyrimidine derivatives have been investigated as potential anti-inflammatory agents, showing inhibitory effects on nitric oxide (NO) production and the expression of pro-inflammatory enzymes.[16][17]

Protocol 2.3.1: General Synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives

This synthesis involves a multi-step process.[16][17]

  • Synthesis of 4-chloro-6-morpholinopyrimidine:

    • React 4,6-dichloropyrimidine with morpholine in the presence of a base like potassium carbonate in a solvent such as DMF.

  • Synthesis of 4-(piperazin-1-yl)-6-morpholinopyrimidine:

    • React 4-chloro-6-morpholinopyrimidine with piperazine.

  • Petasis Borono-Mannich (PBM) three-component reaction:

    • React 2-hydroxy-3-methoxybenzaldehyde, the synthesized 4-(piperazin-1-yl)-6-morpholinopyrimidine, and a substituted phenylboronic acid in a suitable solvent.

    • Purify the final product by column chromatography.

Table 3: Inhibition of Nitric Oxide Production by Morpholinopyrimidine Derivatives in LPS-stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)NO Production Inhibition (%)
V412.5Significant reduction
V812.5Significant reduction

Qualitative data indicating significant inhibition of NO production.[13][16][17]

Experimental Protocols for Anti-inflammatory Activity Evaluation

The following protocols describe common in vitro and in vivo assays used to assess the anti-inflammatory potential of newly synthesized compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[2][18][19]

Protocol 3.1.1:

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6): control, standard (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Start Animal Acclimatization & Grouping Dosing Compound/Vehicle Administration Start->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 30-60 min Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement 0, 1, 2, 3, 4, 5 hours Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[20][21]

Protocol 3.2.1:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound against the two isoforms of the cyclooxygenase enzyme.[4][8][22]

Protocol 3.3.1: Colorimetric COX Inhibitor Screening Assay

This protocol is a general guideline and may need to be adapted based on the specific kit used.

  • Reagent Preparation: Prepare assay buffer, heme, and COX-1 and COX-2 enzymes according to the kit instructions.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

COX_Inhibition_Assay_Workflow Start Prepare Reagents (Buffer, Enzyme, Heme) Plate_Setup Set up 96-well Plate (Background, Control, Inhibitor) Start->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Reaction_Start Add Arachidonic Acid Pre_incubation->Reaction_Start Measurement Measure Absorbance (590 nm) Reaction_Start->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

Caption: General workflow for a COX inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-indoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of N-Boc-indoline-7-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, indoline-7-carboxylic acid, followed by the N-protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group.

Q2: What are the common challenges encountered in this synthesis?

Common challenges include:

  • Low nucleophilicity of the indoline nitrogen: The nitrogen atom in the indoline ring is part of an aromatic system, which reduces its nucleophilicity and can make the Boc protection step sluggish.[1]

  • Zwitterionic nature of the starting material: Indoline-7-carboxylic acid contains both a basic amine and an acidic carboxylic acid, which can lead to the formation of a zwitterion. This can result in poor solubility in common organic solvents, hindering the reaction.[1]

  • Side reactions: The formation of side products such as di-Boc protected indoline or urea can occur under certain conditions, reducing the overall yield.

  • Purification difficulties: Separating the desired product from unreacted starting material, the Boc anhydride reagent, and any side products can be challenging.

Troubleshooting Guide

Problem 1: Low yield in the synthesis of the precursor, indoline-7-carboxylic acid.

  • Q: My synthesis of indoline-7-carboxylic acid from 7-cyanoindoline is giving a low yield. What could be the issue?

    • A: Low yields in the hydrolysis of 7-cyanoindoline can be due to incomplete reaction or degradation of the product. Ensure that the reaction is heated for a sufficient amount of time at the recommended temperature (110-120 °C) to drive the hydrolysis to completion.[2] Careful control of the pH during workup is also crucial to ensure efficient precipitation of the product.

Problem 2: The N-Boc protection reaction is not proceeding to completion.

  • Q: I am seeing a significant amount of unreacted indoline-7-carboxylic acid in my reaction mixture. How can I improve the conversion?

    • A: This is likely due to the low nucleophilicity of the indoline nitrogen and/or poor solubility of the starting material. Consider the following optimizations:

      • Choice of Base: A suitable base is crucial to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine. Triethylamine (TEA) is a common choice.

      • Solvent System: A solvent system that can dissolve the zwitterionic starting material is essential. A mixture of water and a polar organic solvent like methanol or THF can be effective.[3]

      • Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate.

      • Excess Reagent: Using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) can help drive the reaction to completion.

Problem 3: Formation of multiple products is observed.

  • Q: My TLC/LC-MS analysis shows multiple spots in addition to my desired product. What are these side products and how can I minimize them?

    • A: Common side products in Boc protection reactions include:

      • Di-Boc protected product: This can occur if a strong base and a large excess of (Boc)₂O are used. Use a milder base and a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents).

      • Urea formation: This is more likely with sterically hindered amines and strong bases. Using a milder base can help.

    • To minimize side products, it is important to carefully control the reaction conditions, including the stoichiometry of reagents, choice of base, and reaction temperature.

Problem 4: Difficulty in purifying the final product.

  • Q: I am struggling to isolate pure this compound. What is the best purification strategy?

    • A: Purification can be challenging due to the similar polarities of the product and some impurities.

      • Aqueous Workup: A standard aqueous workup is the first step. After the reaction, the mixture should be diluted with water and a suitable organic solvent (e.g., ethyl acetate). Washing with a mild acid (like dilute HCl) can help remove any unreacted amine, and a wash with a mild base (like saturated NaHCO₃ solution) can remove unreacted carboxylic acid starting material.

      • Column Chromatography: If the product is still impure after the workup, column chromatography on silica gel is usually effective. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used.

Experimental Protocols

Synthesis of Indoline-7-carboxylic acid[2]
  • A mixture of 7-cyanoindoline (1 equivalent) and 50% aqueous sulfuric acid is stirred at 110-120 °C for 5.5 hours.

  • The reaction mixture is cooled to 5 °C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide.

  • The mixture is washed with ethyl acetate.

  • The aqueous layer is then acidified to pH 2.5-3.0 with 6N hydrochloric acid.

  • The resulting precipitate is collected by filtration to give indoline-7-carboxylic acid.

N-Boc Protection of Indoline-7-carboxylic acid (Adapted from a general procedure)
  • Dissolve indoline-7-carboxylic acid (1 equivalent) in a 1:1 mixture of water and methanol.

  • Add triethylamine (1.5 equivalents) to the solution and stir.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise to the reaction mixture.

  • Heat the reaction to 55 °C and stir overnight.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 3-4 with a mild acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data

Starting MaterialReagentsSolventTemperature (°C)Time (h)Reported Yield (%)Reference
7-cyanoindoline50% H₂SO₄Water110-1205.5~75[2]
5-Nitroindoline(Boc)₂O, TEACH₂Cl₂Room Temp1288Adapted from similar syntheses
General Amines(Boc)₂O, TEAH₂O/MeOH551690-97General Protocol

Note: The yield for the N-Boc protection of indoline-7-carboxylic acid is an estimate based on similar reactions, as specific literature data was not found.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Indoline-7-carboxylic acid cluster_1 Step 2: N-Boc Protection start_1 7-Cyanoindoline hydrolysis Hydrolysis (50% H2SO4, 110-120°C) start_1->hydrolysis workup_1 Aqueous Workup (NaOH, HCl) hydrolysis->workup_1 product_1 Indoline-7-carboxylic acid workup_1->product_1 start_2 Indoline-7-carboxylic acid product_1->start_2 protection Boc Protection ((Boc)2O, TEA, H2O/MeOH, 55°C) start_2->protection workup_2 Aqueous Workup & Purification protection->workup_2 product_2 This compound workup_2->product_2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in N-Boc Protection

G start Low Yield in N-Boc Protection check_sm Is starting material fully dissolved? start->check_sm check_conversion TLC shows low conversion? check_sm->check_conversion Yes solubility_issue Improve Solubility: - Use H2O/MeOH or other polar solvent - Gentle heating check_sm->solubility_issue No check_side_products TLC shows multiple side products? check_conversion->check_side_products No reaction_conditions Optimize Reaction Conditions: - Increase temperature (50-60°C) - Increase reaction time - Use excess (Boc)2O (1.2-1.5 eq) check_conversion->reaction_conditions Yes side_product_issue Minimize Side Products: - Use milder base (e.g., NaHCO3) - Control (Boc)2O stoichiometry (1.1 eq) - Lower temperature check_side_products->side_product_issue Yes

Caption: Decision tree for troubleshooting low yield in the N-Boc protection step.

References

Technical Support Center: N-Boc-indoline-7-carboxylic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-indoline-7-carboxylic acid in amide coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction with this compound is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the amide coupling of this compound are commonly due to steric hindrance from the bulky Boc protecting group and the rigid indoline scaffold. Here are several factors to consider and troubleshoot:

  • Inefficient Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For sterically hindered acids like this, standard reagents may be insufficient.

    • Solution: Employ a more potent coupling reagent. Onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides (e.g., EDC, DCC) for hindered couplings. HATU, in particular, is known for its high efficiency and ability to reduce racemization.

  • Steric Hindrance: The amine coupling partner might also be sterically demanding, further slowing down the reaction.

    • Solution: Increase the reaction time and/or temperature. However, be cautious as prolonged heating can lead to side reactions. A double coupling, where a second charge of reagents is added after the initial reaction period, may also improve conversion.

  • Inadequate Base: The choice and amount of the non-nucleophilic base (e.g., DIPEA, NMM) are crucial for efficient activation.

    • Solution: Ensure the use of a non-nucleophilic base to prevent it from competing with your amine. Typically, 2-3 equivalents of base are used.

  • Poor Solubility: The reactants may not be fully dissolved, limiting the reaction rate.

    • Solution: Choose an appropriate solvent that dissolves all components. Anhydrous DMF or NMP are common choices for these types of couplings.

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation can significantly impact yield and purity. Here are some common side reactions and strategies to mitigate them:

  • N-Acylurea Formation: This is a common side reaction when using carbodiimide reagents like EDC or DCC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Solution: If using a carbodiimide, always include an additive such as HOBt or HOAt. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.

  • Racemization: While the Boc group offers some protection, the risk of epimerization at an adjacent chiral center (if present) is not zero, especially with highly activating reagents or extended reaction times.

    • Solution: Use a coupling reagent known for low racemization, such as HATU. Also, minimize reaction times and avoid excessive temperatures. The addition of HOBt or HOAt can also suppress racemization.

  • Diketopiperazine (DKP) Formation: While more common with the 2-carboxylic acid isomer in peptide synthesis, intramolecular cyclization to form a DKP is a potential side reaction if the amine is part of a dipeptide attached to the indoline.

    • Solution: This is less of a concern for the 7-carboxylic acid isomer in simple amide couplings. However, in relevant contexts, using specialized protecting groups or coupling dipeptides in a way that avoids a free N-terminal amine on the second residue can prevent this.

  • Boc-Group Deprotection: While generally stable to the basic/neutral conditions of most coupling reactions, the Boc group can be labile to acidic conditions.

    • Solution: Avoid acidic conditions during the reaction and workup. If an acidic wash is necessary, use it cautiously and at low temperatures.

Q3: Which coupling reagent is best for this compound?

A3: For sterically hindered carboxylic acids like this compound, onium salt reagents are generally recommended for their high reactivity and efficiency.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate): Often the best choice due to its high reactivity, low racemization rates, and good performance with hindered substrates.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A good, often more cost-effective alternative to HATU, though it may be slightly less reactive.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective reagent, particularly for hindered and N-methylated amino acids.

Carbodiimide reagents like EDC or DCC can be used, but almost always require an additive like HOBt or HOAt to improve efficiency and reduce side reactions. They may require longer reaction times or double couplings to achieve high yields.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for sterically hindered N-Boc protected amino acids, which can serve as a guideline for this compound.

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical Yield (%)Key Considerations
HATU (internal HOAt)DIPEA, Collidine1-4 hours>95Highly efficient for hindered couplings, low racemization. Higher cost.
HBTU (internal HOBt)DIPEA, NMM2-6 hours85-95Good balance of reactivity and cost.
PyBOP (internal HOBt)DIPEA, NMM1-3 hours>90Very efficient, but byproducts can be difficult to remove.
EDC/DCC HOBt, HOAtDIPEA, NMM4-12 hours70-90Cost-effective. DCC produces an insoluble urea byproduct. May require longer reaction times or double coupling.

Experimental Protocols

Protocol 1: Amide Coupling using HATU (Recommended for High Yield)

This protocol describes a general procedure for the solution-phase coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv) to the solution and stir the mixture at room temperature for 5 minutes.

  • Pre-activation: Stir the mixture for an additional 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Main Reaction and Side Reaction Pathways

Amide Coupling of this compound cluster_main Main Reaction Pathway cluster_side Potential Side Reaction (with Carbodiimides) Carboxylic_Acid This compound Activated_Ester Activated Ester Intermediate (e.g., OAt-ester with HATU) Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Amine Amine Activated_Ester->Amine + Amine (R-NH2) Amide_Product Desired Amide Product Amine->Amide_Product O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Carboxylic_Acid_Side This compound Carboxylic_Acid_Side->O_Acylisourea + Carbodiimide (EDC/DCC)

Caption: Main reaction pathway and a potential side reaction during coupling.

Experimental Workflow

Experimental Workflow for HATU Coupling Dissolve Dissolve Acid & HATU in DMF Add_Base Add DIPEA Dissolve->Add_Base Preactivate Pre-activate for 15 min Add_Base->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir at RT (2-6h) Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Amide Purify->End

Caption: Step-by-step workflow for the HATU-mediated amide coupling reaction.

Technical Support Center: N-Boc-indoline-7-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Boc-indoline-7-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: I am experiencing a significant loss of this compound after my purification procedure. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery is a common issue that can stem from several factors throughout the purification process. The primary causes include mechanical losses, dissolution of the product in wash solvents, and incomplete precipitation.

    • Mechanical Losses: During the transfer of solutions and solids, a portion of the product can be lost. To mitigate this, ensure that all vessels are thoroughly scraped and rinsed with a minimal amount of cold solvent.

    • Solubility in Wash Solvents: this compound may have some solubility in the solvents used for washing the crude solid, leading to product loss.[1] It is advisable to use pre-chilled wash solvents to minimize this effect.[1]

    • Incomplete Precipitation: If purification involves precipitation from a solution, the pH may not be optimal for complete precipitation. For carboxylic acids, the pH should be adjusted to be well below the pKa to ensure complete protonation and precipitation.[1]

    Troubleshooting Workflow: Low Yield

    Low_Yield_Troubleshooting start Low Yield Observed check_mechanical Review solid/solution transfer steps start->check_mechanical check_wash Evaluate wash solvent and temperature start->check_wash check_precipitation Verify precipitation pH start->check_precipitation minimize_transfers Action: Minimize transfers, rinse thoroughly with cold solvent check_mechanical->minimize_transfers use_cold_solvent Action: Use minimal volume of pre-chilled wash solvents check_wash->use_cold_solvent adjust_ph Action: Adjust pH to 2-3 using a pH meter for complete precipitation check_precipitation->adjust_ph end Improved Yield minimize_transfers->end use_cold_solvent->end adjust_ph->end

    Troubleshooting workflow for low purification yield.

Issue 2: Persistent Impurities in the Final Product

  • Question: My final product of this compound shows persistent impurities upon analysis (e.g., by HPLC or NMR). What are the likely impurities and how can I remove them?

  • Answer: The presence of impurities can be attributed to unreacted starting materials, byproducts from the synthesis, or degradation. Common impurities include residual indoline-7-carboxylic acid, excess Boc-anhydride, and potentially positional isomers if the synthesis started from a substituted indoline.

    • Unreacted Starting Material (Indoline-7-carboxylic acid): This impurity is more polar than the desired product. An aqueous basic wash (e.g., with saturated sodium bicarbonate) during the work-up can help remove this acidic starting material.

    • Excess Boc Anhydride and its Byproducts: These are generally less polar than the N-Boc protected product. Purification via flash column chromatography on silica gel is typically effective for their removal.[2]

    • Positional Isomers: If the synthesis involves substitution on the indoline ring, positional isomers may form, which can be challenging to separate due to similar polarities.[3] In such cases, careful optimization of column chromatography, including testing different solvent systems and potentially using a different stationary phase, may be necessary.[3]

    Purification Strategy Decision Tree

    Impurity_Removal_Strategy start Impure N-Boc-indoline- 7-carboxylic acid identify_impurity Identify major impurity type (e.g., TLC, NMR) start->identify_impurity polar_impurity Polar Impurity (e.g., starting material) identify_impurity->polar_impurity More polar nonpolar_impurity Non-polar Impurity (e.g., Boc-anhydride) identify_impurity->nonpolar_impurity Less polar isomeric_impurity Isomeric Impurity identify_impurity->isomeric_impurity Similar polarity acid_base_extraction Action: Perform acid-base extraction polar_impurity->acid_base_extraction column_chromatography Action: Flash column chromatography nonpolar_impurity->column_chromatography optimize_chromatography Action: Optimize chromatography (solvent screen, different stationary phase) isomeric_impurity->optimize_chromatography pure_product Pure Product acid_base_extraction->pure_product recrystallization Alternative: Recrystallization column_chromatography->recrystallization column_chromatography->pure_product optimize_chromatography->pure_product recrystallization->pure_product

    Decision tree for selecting a purification strategy.

Issue 3: Product Discoloration

  • Question: The isolated this compound is colored (e.g., yellow or brown) instead of the expected white or off-white solid. What causes this and how can it be resolved?

  • Answer: Discoloration is often due to trace impurities, such as oxidation byproducts or residual reagents from the synthesis. Indole and indoline derivatives can be susceptible to oxidation.

    • Charcoal Treatment: A common method to remove colored impurities is to treat a solution of the product with activated carbon (charcoal). The product is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is stirred or heated briefly, and then filtered through celite to remove the carbon.

    • Recrystallization: This technique can also be effective in removing colored impurities, as they may be excluded from the crystal lattice of the desired compound.[1] A slow cooling rate during recrystallization generally yields purer crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective general-purpose purification technique for this compound?

    • A1: For routine purification to remove common non-polar and polar impurities, flash column chromatography on silica gel is highly effective. For removing trace colored impurities or for final polishing of the product, recrystallization is an excellent choice.

  • Q2: Which solvent systems are recommended for flash column chromatography of this compound?

    • A2: A gradient of ethyl acetate in hexanes or heptane is a good starting point. Due to the carboxylic acid moiety, the compound is quite polar and may streak on the column. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can improve the peak shape and separation.

  • Q3: What are suitable solvents for the recrystallization of this compound?

    • A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] Solvents to screen include ethyl acetate, ethanol, methanol, or mixtures of these with water or a non-polar solvent like hexanes.

  • Q4: How can I monitor the progress of my purification?

    • A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions.[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Quantitative Data Summary

The following table summarizes typical outcomes for common purification techniques for carboxylic acids. Note that actual results will vary depending on the initial purity of the crude material and the optimization of the chosen method.

Purification TechniqueTypical PurityTypical Recovery RateKey AdvantagesKey Disadvantages
Recrystallization >99%60-90%Highly pure product, removes colored impurities.Can have lower yields due to product solubility.
Flash Column Chromatography 95-99%70-95%Good for separating a wide range of impurities.Can be time-consuming and uses large solvent volumes.
Acid-Base Extraction >90%80-98%Good for removing acidic or basic impurities.Less effective for neutral or similarly acidic/basic impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • Column Packing: Pack a silica gel column with a suitable solvent system, such as 20% ethyl acetate in hexanes with 0.5% acetic acid.

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate), can be effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, the solvent is a good candidate.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Optimizing N-Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to aid in the optimization of your experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions.

Issue 1: Incomplete or Sluggish Deprotection

  • Question: My N-Boc deprotection reaction is slow or fails to reach completion, even with extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes, and how can I resolve this?

  • Answer: Several factors can contribute to incomplete or slow deprotection:

    • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1][2]

    • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1][3]

    • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][4]

    Recommended Solutions:

    • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is performed at a low temperature, consider allowing it to warm to room temperature.[1][3] For highly resistant substrates, using neat TFA for a short period might be effective, provided the substrate is stable under such conditions.[1]

    • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]

Issue 2: Formation of Side Products via Alkylation

  • Question: I am observing byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?

  • Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[1][5][6] This is a common side reaction, especially with residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][7][8]

    Recommended Solutions:

    • Use Scavengers: Incorporate scavengers into the reaction mixture to trap the tert-butyl cation.[7][8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[6][7] A general-purpose scavenger cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7][9]

Issue 3: Degradation of Acid-Labile Functional Groups

  • Question: My substrate contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?

  • Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[1][2] In such cases, alternative, milder deprotection methods are recommended.

    Recommended Solutions:

    • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

    • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1][2]

    • Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without the need for any acid.[1][10]

    • Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol.[1][11]

Data Presentation: Comparison of N-Boc Deprotection Conditions

The following tables summarize quantitative data for various N-Boc deprotection methods, offering a comparison of reaction conditions.

Table 1: Common Acidic Deprotection Conditions

Reagent/SolventConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)20-55% (v/v)[12][13][14]0 °C to Room Temp.[12][13]30 min - 2 hours[12][13]Fast and efficient, but can cleave other acid-sensitive groups. A study showed 55% TFA in DCM gave higher purity than 100% TFA.[14][15]
Hydrogen Chloride (HCl) / 1,4-Dioxane4M[13][16][17]0 °C to Room Temp.[13]30 min - 4 hours[1][16][17]Generally stronger than TFA/DCM. Can provide better selectivity in some cases.[16][17]
Hydrogen Chloride (HCl) / Ethyl Acetate1M[13]Room Temp.[13]Varies[13]A milder alternative to HCl in dioxane.
p-Toluenesulfonic Acid (pTSA)StoichiometricRoom Temp.VariesCan be used under milder conditions.[1]
Aqueous Phosphoric Acid85 wt%Room Temp.4-8 hoursMilder conditions that can preserve some acid-sensitive esters.[3]

Table 2: Scavenger Cocktails for Preventing Side Reactions

Scavenger CocktailComposition (v/v/v)Target Residues/Purpose
Standard TFA/H₂O/TIS95:2.5:2.5[6][9]General purpose, effective for most sequences.
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[6]For peptides with multiple sensitive residues.
Simple TFA/TIS95:5[6]Effective for Trp, Met, Tyr.

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM

  • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.[1]

  • To this solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[1][12]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[1][12]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Protocol 3: Deprotection using Zinc Bromide (Lewis Acid)

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL).[1]

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 4: Thermal Deprotection in Water

  • Suspend the N-Boc protected amine (1 equivalent) in deionized water.[1]

  • Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[1]

  • Monitor the reaction by TLC. The reaction is typically complete within 12 minutes to a few hours.[18]

  • After cooling, the product can be extracted with an organic solvent like dichloromethane.[18]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed N-Boc Deprotection Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 H_plus H+

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Side_Reaction_Pathway cluster_1 Side Reactions and Prevention tBu_Cation tert-Butyl Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) tBu_Cation->Nucleophilic_Residue Alkylation (Undesired) Scavenger Scavenger (e.g., TIS, H2O) tBu_Cation->Scavenger Trapping (Desired) Alkylated_Byproduct Alkylated Side Product Nucleophilic_Residue->Alkylated_Byproduct Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Troubleshooting_Workflow cluster_2 Troubleshooting Logic Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Increase_Acid_Temp Increase Acid Conc./Temp. Use Stronger Acid Incomplete->Increase_Acid_Temp Side_Products Side Product Formation Check_Side_Products->Side_Products Yes Check_Sensitive_Groups Sensitive Groups Degraded? Check_Side_Products->Check_Sensitive_Groups No Add_Scavengers Add Scavengers Side_Products->Add_Scavengers Success Successful Deprotection Increase_Acid_Temp->Start Add_Scavengers->Start Milder_Conditions Use Milder Conditions (e.g., Lewis Acid, Thermal) Milder_Conditions->Start Check_Sensitive_Groups->Success No Degradation Degradation of Substrate Check_Sensitive_Groups->Degradation Yes Degradation->Milder_Conditions

References

Technical Support Center: Overcoming Solubility Challenges of N-Boc Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the poor solubility of N-Boc (tert-butyloxycarbonyl) protected compounds encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do N-Boc protected compounds often exhibit poor solubility?

A1: The introduction of the bulky and hydrophobic tert-butyl group of the Boc protecting group can significantly decrease the polarity of a molecule, leading to reduced solubility in polar solvents.[1] For amino acids, the Boc group masks the polar amine, which can disrupt the zwitterionic character that often contributes to solubility in certain solvents. The overall solubility of an N-Boc protected compound is a balance between the polarity of the parent molecule and the nonpolar nature of the Boc group.

Q2: What are the initial recommended solvents for dissolving N-Boc protected compounds?

A2: For many N-Boc protected compounds, particularly Boc-protected amino acids, common starting solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] If solubility remains an issue, a stronger polar aprotic solvent like Dimethyl sulfoxide (DMSO) is often effective.[1][2]

Q3: How does the structure of the parent molecule influence the solubility of its N-Boc protected form?

A3: The inherent structural features of the parent molecule play a crucial role. For instance, in Boc-protected amino acids, large, nonpolar, or bulky side chains can further decrease solubility.[2] Conversely, the presence of other polar functional groups within the molecule can help to counteract the hydrophobicity of the Boc group.

Q4: Can I use heat to improve the solubility of my N-Boc protected compound?

A4: Yes, gentle warming can be an effective method to increase the solubility of many N-Boc protected compounds.[1][2] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound.[2] It is recommended to first test thermal enhancement on a small scale and monitor for any signs of decomposition, such as color change.

Q5: My N-Boc protected compound precipitated out of solution. What are the likely causes and how can I resolve it?

A5: Precipitation can be triggered by several factors, including a decrease in temperature, evaporation of the solvent, or exceeding the compound's solubility limit.[1] To redissolve the precipitate, you can try gentle warming with agitation, sonication, or adding a small amount of a stronger co-solvent (e.g., DMSO).[1][2]

Troubleshooting Guide

Issue: My N-Boc protected compound is not dissolving in the chosen solvent.

This guide provides a systematic approach to resolving solubility issues.

Initial Checks:

  • Verify Compound Purity: Impurities can significantly impact solubility. If possible, confirm the purity of your N-Boc protected compound.[2]

  • Confirm Solvent Quality: Ensure the solvent is of high purity and anhydrous, as trace amounts of water can negatively affect solubility for some compounds.[2]

  • Accurate Measurements: Double-check all calculations and measurements to ensure the targeted concentration is not inadvertently exceeding the solubility limit.

Step-by-Step Troubleshooting Workflow:

If the initial checks do not resolve the issue, follow the workflow below.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Insoluble N-Boc Compound solvent Attempt Dissolution in Primary Solvent (e.g., DMF, DCM) start->solvent stronger_solvent Try a Stronger Solvent (e.g., DMSO) solvent->stronger_solvent Insoluble success Compound Soluble solvent->success Soluble cosolvent Use a Co-solvent System (e.g., DCM/DMF/NMP) stronger_solvent->cosolvent Insoluble stronger_solvent->success Soluble heat_sonicate Apply Gentle Heat and/or Sonication cosolvent->heat_sonicate Insoluble cosolvent->success Soluble heat_sonicate->success Soluble

Caption: A stepwise workflow for troubleshooting the dissolution of N-Boc protected compounds.

Data Presentation: Solubility of Selected N-Boc Protected Amino Acids

The following table summarizes the solubility of several common N-Boc protected amino acids in various organic solvents. This data is compiled from multiple sources and should be used as a general guideline. Actual solubility can vary based on experimental conditions, compound purity, and specific batches.

N-Boc Protected Amino AcidSolventSolubility (mg/mL)Notes
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL).[2]
Boc-Gly-Gly-OHDMSO~100May require sonication.[2]
Boc-β-Ala-OHDMSO~100Requires sonication and warming to 60°C.[2]
N-Boc-nortropinoneDMSO100Ultrasonic assistance may be beneficial.[1]
N-Boc-nortropinoneDichloromethane (DCM)SolubleQuantitative data not readily available.[1]
Boc-Val-OHEthanol:PBS (pH 7.2) (1:3)~0.25Sparingly soluble in aqueous buffers.[2]
Boc-Val-OHDMF:PBS (pH 7.2) (1:6)~0.14Sparingly soluble in aqueous buffers.[2]

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol outlines a procedure to determine the solubility of an N-Boc protected compound in a specific solvent.

Materials:

  • N-Boc protected compound

  • Solvent of interest (e.g., DMF, DMSO)

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Add an excess amount of the N-Boc protected compound to a known volume of the solvent in a sealed vial.

  • Tightly cap the vial to prevent solvent evaporation.[1]

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[1]

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Protocol 2: Enhancing Solubility Using a Co-solvent System and Physical Methods

This protocol provides a method for dissolving a poorly soluble N-Boc protected compound.

Materials:

  • Poorly soluble N-Boc protected compound

  • Primary solvent (e.g., DMF)

  • Co-solvent (e.g., DMSO, NMP, DCM)

  • Sonicator bath

  • Heat source (e.g., hot plate with water bath)

Procedure:

  • Attempt to suspend the N-Boc protected compound in the primary solvent.

  • If insoluble, add a stronger co-solvent dropwise while stirring or vortexing until the compound dissolves. A common co-solvent mixture to try is a 1:1:1 (v/v/v) ratio of DCM, DMF, and NMP.[2]

  • If the compound remains insoluble, place the vial in a sonicator bath for 5-10 minute intervals.[1][2]

  • As a further step, gently warm the solution in a water bath while continuing to agitate.[1][2] Monitor the temperature carefully to avoid degradation.

Decision-Making for Solubilization Strategy

The choice of a suitable solubilization strategy depends on the properties of the N-Boc protected compound and the requirements of the subsequent experimental steps.

G cluster_1 Solubilization Strategy Selection start Poorly Soluble N-Boc Compound check_thermal_stability Is the compound thermally stable? start->check_thermal_stability check_solvent_compatibility Is a stronger solvent compatible with the downstream application? check_thermal_stability->check_solvent_compatibility No use_heat Apply Gentle Heat check_thermal_stability->use_heat Yes use_stronger_solvent Use Stronger Solvent (e.g., DMSO) check_solvent_compatibility->use_stronger_solvent Yes use_cosolvent Use a Co-solvent System check_solvent_compatibility->use_cosolvent No use_heat->check_solvent_compatibility final_solution Optimized Solubilization Method use_stronger_solvent->final_solution use_sonication Use Sonication use_cosolvent->use_sonication use_sonication->final_solution

References

Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving 6-nitroindoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 6-nitroindoline-2-carboxylic acid?

A1: The most common reactions include the synthesis of 6-nitroindoline-2-carboxylic acid itself via the nitration of indoline-2-carboxylic acid, its subsequent esterification (e.g., Fischer-Speier esterification), and dehydrogenation to form the corresponding 6-nitroindole-2-carboxylic acid or its esters.[1] The nitro group can also be reduced to an amino group, opening pathways to a variety of functionalized compounds.[2]

Q2: What is the primary challenge in the synthesis of 6-nitroindoline-2-carboxylic acid?

A2: The main challenge during the synthesis by nitration of indoline-2-carboxylic acid is controlling the regioselectivity. This reaction can produce a mixture of isomers, primarily the desired 6-nitro isomer and the 5-nitro isomer as a significant byproduct.[1][3] Separating these isomers can be difficult.

Q3: How can I improve the yield of the desired 6-nitro isomer during nitration?

A3: To favor the formation of the 6-nitro isomer, it is crucial to maintain a low reaction temperature, typically between -20 °C and -10 °C.[1][4][5] The slow, dropwise addition of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) is also critical for temperature control and to prevent over-nitration.[1] In a strongly acidic medium, the indoline nitrogen is protonated, which directs the nitration to the meta-position (C6).[3][6]

Q4: My 6-nitroindoline-2-carboxylic acid appears discolored. What does this mean and how should I store it?

A4: A change in color, often to a yellowish or brownish hue, can indicate decomposition.[7] Nitroaromatic compounds can be sensitive to light, heat, and pH.[7][8] To ensure long-term stability, store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place, such as a refrigerator at 2-8°C.[7] If in solution, use a dry, aprotic solvent and prepare it fresh whenever possible.[7]

Q5: What are the best solvents for reactions with 6-nitroindoline-2-carboxylic acid?

A5: 6-Nitroindoline-2-carboxylic acid is a polar molecule with the highest solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It has moderate solubility in alcohols like methanol and ethanol, especially with gentle heating, and is poorly soluble in nonpolar solvents like ethers and halogenated hydrocarbons.[6]

Troubleshooting Guides

Synthesis of 6-Nitroindoline-2-carboxylic Acid via Nitration

Problem: Low yield of 6-nitroindoline-2-carboxylic acid and significant formation of the 5-nitro isomer.

Possible CauseSolution
Incorrect Reaction Temperature The nitration of indoline-2-carboxylic acid is highly temperature-sensitive. The reaction should be maintained at a low temperature, typically between -20°C and -10°C, to favor the formation of the 6-nitro isomer.[1][4][5]
Improper Nitrating Agent Stoichiometry or Addition A mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the slow, dropwise addition of nitric acid to the solution of indoline-2-carboxylic acid in sulfuric acid to maintain temperature control and prevent over-nitration.[1]
Inefficient Isomer Separation The 5-nitro and 6-nitro isomers can be separated based on their different solubilities at varying pH levels. The 5-nitro isomer is more readily extracted with ethyl acetate at a low pH (<2), while the desired 6-nitro isomer can be extracted after adjusting the aqueous phase to a pH of 4.5-5.0.[1]
Purity of Starting Material Impurities in the indoline-2-carboxylic acid can lead to side reactions and lower yields. Ensure the use of high-purity starting material.[6]

Experimental Protocol: Synthesis of 6-Nitroindoline-2-carboxylic Acid

This protocol is adapted from established literature.[1][9][5]

  • Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid (1.08 eq) to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to remove the 5-nitro isomer.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the organic extract over sodium sulfate and evaporate the solvent to yield 6-nitroindoline-2-carboxylic acid.

Dehydrogenation of 6-Nitroindoline-2-carboxylic Acid Esters

Problem: Incomplete reaction or formation of byproducts during the oxidation of the indoline ring to an indole.

Oxidizing AgentPossible IssueSolution
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Incomplete reactionEnsure an appropriate solvent (e.g., toluene) is used and the reaction is carried out at a suitable temperature (e.g., reflux). Monitor the reaction progress by TLC.[1]
Formation of colored impuritiesDDQ reactions can produce colored byproducts. Purification by column chromatography on silica gel is often necessary.[1]
MnO₂ (Manganese Dioxide) Low reactivityThe activity of MnO₂ can vary. Use activated MnO₂ and a sufficient excess of the reagent. The reaction is typically performed at reflux in a solvent like toluene.[1]
Over-oxidationAlthough less common with MnO₂, over-oxidation can be a concern with stronger oxidizing agents or prolonged reaction times. Monitor the reaction closely.[1]

Experimental Protocol: Dehydrogenation using DDQ

This protocol is for the dehydrogenation of the corresponding methyl ester.[1]

  • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

  • Add DDQ (1.1 eq) to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Fischer-Speier Esterification of 6-Nitroindoline-2-carboxylic Acid

Problem: Low yield of the corresponding ester.

Possible CauseSolution
Equilibrium Limitation Fischer-Speier esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, use a large excess of the alcohol (which can also serve as the solvent) and/or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[1][10]
Insufficient Catalyst A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required. Ensure a catalytic amount is present.[1]
Side Reactions Prolonged heating at high temperatures could potentially lead to side reactions, including decarboxylation or reactions involving the nitro group. Monitor the reaction progress and avoid excessive heating.[1]

Experimental Protocol: Fischer Esterification

  • Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester.[5]

Visualized Workflows and Relationships

Troubleshooting Workflow for Low Nitration Yield cluster_solutions Corrective Actions start Low Yield of 6-Nitroindoline-2-carboxylic Acid check_temp Check Reaction Temperature (-20 to -10 °C?) start->check_temp check_addition Review Nitrating Agent Addition (Slow & Dropwise?) start->check_addition check_separation Evaluate Isomer Separation Protocol (pH control?) start->check_separation check_purity Verify Starting Material Purity start->check_purity adjust_temp Adjust and maintain low temperature check_temp->adjust_temp slow_addition Ensure slow, dropwise addition of HNO₃ check_addition->slow_addition optimize_ph Optimize pH for selective extraction check_separation->optimize_ph use_pure_sm Use high-purity indoline-2-carboxylic acid check_purity->use_pure_sm end Successful Synthesis adjust_temp->end Improved Yield slow_addition->end Improved Yield optimize_ph->end Improved Yield use_pure_sm->end Improved Yield

Caption: Troubleshooting workflow for low yield in the nitration of indoline-2-carboxylic acid.

General Reaction Pathway cluster_synthesis Synthesis cluster_derivatization Derivatization start Indoline-2-carboxylic Acid nitration 6-Nitroindoline-2-carboxylic Acid start->nitration Nitration (HNO₃, H₂SO₄) ester 6-Nitroindoline-2-carboxylate Ester nitration->ester Esterification (Alcohol, H⁺) amino_acid 6-Aminoindoline-2-carboxylic Acid nitration->amino_acid Nitro Group Reduction (e.g., H₂, Pd/C) indole_ester 6-Nitroindole-2-carboxylate Ester ester->indole_ester Dehydrogenation (e.g., DDQ, MnO₂)

Caption: Key synthetic transformations of 6-nitroindoline-2-carboxylic acid.

References

Technical Support Center: Mild N-Boc Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding mild deprotection of the tert-butyloxycarbonyl (N-Boc) group.

Frequently Asked Questions (FAQs)

Q1: My substrate contains acid-sensitive groups (e.g., t-butyl esters, acetals). What are the best mild methods to avoid their cleavage?

A1: Standard strong acid methods like Trifluoroacetic Acid (TFA) will likely cleave other acid-labile groups. For sensitive substrates, consider using Lewis acids under anhydrous conditions, thermal methods, or reagents that generate a milder acidic environment in situ. Methods like ZnBr₂ in CH₂Cl₂, ceric ammonium nitrate (CAN) in acetonitrile, or simply refluxing in water can provide the desired selectivity.[1][2][3][4] Thermal deprotection in a continuous flow setup also allows for precise temperature control, enabling selective removal of aryl N-Boc groups in the presence of more stable alkyl N-Boc groups.[5][6]

Q2: My N-Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?

A2: Incomplete deprotection can result from several factors:

  • Insufficient Reagent: The stoichiometry of the reagent may be inadequate, especially if the substrate is complex or if side reactions consume the reagent. Increase the equivalents of the Lewis acid or other deprotecting agent.

  • Steric Hindrance: Bulky groups near the N-Boc group can impede the approach of the deprotecting agent, slowing the reaction.[7] Increased reaction time or temperature may be necessary.

  • Low Reagent Activity: The activity of some reagents can be diminished by trace amounts of water. Ensure anhydrous conditions, especially when using Lewis acids like ZnBr₂ or AlCl₃.[1]

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete. Choose a solvent in which the starting material is fully soluble.

Q3: I am observing side reactions, such as t-butylation of nucleophilic residues (e.g., Trp, Met, Cys). How can I prevent this?

A3: The tert-butyl cation (tBu⁺) generated during deprotection is a reactive electrophile that can alkylate nucleophilic functional groups.[7][8] To prevent this, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), anisole, or thiophenol, which trap the tBu⁺ cation as it forms.

Q4: How can I selectively deprotect a secondary N-Boc group while leaving a primary N-Boc group intact?

A4: This can be challenging, but some methods show selectivity. Zinc bromide (ZnBr₂) in dichloromethane has been reported to efficiently deprotect secondary N-Boc amines while primary N-Boc amines remain unaffected under the same conditions.[2][9]

Q5: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A5: Yes. Thermal deprotection using boiling water is an effective, catalyst-free, and environmentally benign method.[3][10][11] It avoids the use of strong acids and organic solvents, and the byproducts are typically just the free amine, CO₂, and tert-butanol.[3] Mechanochemical methods, such as ball-milling with p-toluenesulfonic acid (p-TSA), also offer a solvent-free alternative.[12]

Troubleshooting and Methodology Guide

Comparison of Mild N-Boc Deprotection Methods

The following table summarizes various mild methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and features.

Method/ReagentTypical ConditionsReaction TimeAdvantagesLimitations & Potential Issues
Lewis Acids
Zinc Bromide (ZnBr₂)2-4 equiv. in CH₂Cl₂ at RT[9]1 - 72 hMild; selective for secondary over primary N-Boc amines.[2]Can be slow for sterically hindered substrates.[9]
Ceric Ammonium Nitrate (CAN)0.2-2.0 equiv. in MeCN or Toluene, Reflux[4][13]1 - 6 hMild, efficient, and proceeds via electron transfer.[4]Workup can be complicated by cerium salts. Can also effect esterification.[14][15]
Iron(III) Chloride (FeCl₃)Catalytic amounts in CH₃CN or DCM at RT[16]1 - 24 hCatalytic, inexpensive, and highly efficient.[16]Fails with substrates containing a free hydroxyl group.[16]
Protic/In Situ Acids
Oxalyl Chloride/Methanol3 equiv. (COCl)₂ in MeOH at RT[17]1 - 4 hVery mild; tolerates acid-labile esters. High yields (up to 90%).[17][18]Reagents are toxic and moisture-sensitive.
Aqueous Phosphoric AcidH₃PO₄ in THF or other solvents[10][19]VariableMild and effective for certain substrates.[19]Conditions need to be optimized for specific substrates.
Non-Acidic Methods
Thermal (Boiling Water)Reflux in H₂O (100°C)[3][10]10 min - 2 h"Green" method, neutral pH, quantitative yields.[3][20]Substrate must be stable at 100°C; solubility can be an issue.[3]
Thermal (Continuous Flow)Methanol or TFE, 150-240°C[5][6]~30 minRapid, catalyst-free, allows for selective deprotection via temperature control.[5][6]Requires specialized continuous flow equipment.
Experimental Protocols
Protocol 1: Deprotection using Zinc Bromide (ZnBr₂)

This protocol is particularly useful for substrates sensitive to strong protic acids and for selective deprotection of secondary amines.[2]

  • Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc protected amine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add solid Zinc Bromide (ZnBr₂) (2-4 equiv.).

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress carefully by TLC or LC-MS. Reaction times can be long, occasionally up to 3 days for less reactive substrates.[9][21]

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or another mild base.

  • Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Ceric Ammonium Nitrate (CAN)

This method is effective for a wide range of substrates and can be performed with catalytic amounts of the reagent.[4][13]

  • Preparation : Dissolve the N-Boc protected substrate (1.0 equiv.) in acetonitrile or toluene.

  • Reagent Addition : Add Ceric Ammonium Nitrate (CAN) (0.2 equiv. for catalytic, or up to 2.0 equiv. for stoichiometric reaction). For a solid-supported reaction, CAN impregnated on silica gel can be used.[4]

  • Reaction : Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Workup : After cooling to room temperature, filter the reaction mixture if a solid support was used. Dilute the filtrate with an organic solvent (e.g., EtOAc) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product may require column chromatography for further purification.

Protocol 3: Thermal Deprotection in Boiling Water

A simple and environmentally friendly method that avoids acids and organic solvents.[3][10]

  • Preparation : Suspend the N-Boc protected amine (1.0 equiv.) in deionized water in a round-bottom flask equipped with a reflux condenser.

  • Reaction : Heat the suspension to reflux (100°C). Reaction times can range from 10 minutes to several hours, depending on the substrate's reactivity and solubility.[3][20] Monitor by TLC or LC-MS.

  • Workup : Cool the reaction mixture to room temperature.

  • Extraction : Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification : Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

Diagrams and Workflows
General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a mild N-Boc deprotection reaction.

G General N-Boc Deprotection Workflow prep 1. Prepare Reactants (Substrate, Anhydrous Solvent) add 2. Add Deprotecting Agent (e.g., ZnBr2, CAN) prep->add react 3. Stir at RT or Reflux Monitor by TLC/LC-MS add->react workup 4. Aqueous Workup (Quench, Extract) react->workup purify 5. Purify Product (Column Chromatography) workup->purify analyze 6. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for N-Boc deprotection experiments.

Troubleshooting Decision Tree

Use this decision tree to troubleshoot common issues encountered during N-Boc deprotection.

G Troubleshooting N-Boc Deprotection start Start: Analyze Reaction Mixture (TLC or LC-MS) q1 Is the reaction incomplete? start->q1 action1 Increase reaction time or temperature. Check reagent stoichiometry and purity. q1->action1 YES q2 Are side products observed? q1->q2 NO incomplete_yes YES incomplete_no NO reanalyze Re-analyze reaction action1->reanalyze reanalyze->q1 action2 Identify side product. If t-butylation, add scavenger (e.g., TES). If other, consider a milder reagent. q2->action2 YES proceed Proceed to Workup and Purification q2->proceed NO side_prod_yes YES side_prod_no NO action2->reanalyze

Caption: Decision tree for troubleshooting common deprotection issues.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of N-Boc-indoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the precise characterization of novel molecules is paramount. N-Boc-indoline-7-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents, requires stringent analytical verification. This guide provides a comprehensive comparison of the expected 1H NMR spectral data for this compound, a detailed experimental protocol for its analysis, and a comparison with related structures to aid in unequivocal identification.

Predicted 1H NMR Spectral Data

The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The expected chemical shifts are summarized in the table below, based on established principles of NMR spectroscopy and data from analogous compounds.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)9.0 - 12.0Broad Singlet1HHighly deshielded and may exchange with D2O.[1][2][3]
Aromatic (H4)~7.8Doublet1HInfluenced by the adjacent carboxylic acid and the indoline ring.
Aromatic (H5, H6)~7.0 - 7.5Multiplet2HTypical aromatic region for an indoline scaffold.
Indoline (-CH2-N)~4.0Triplet2HDownfield shift due to the adjacent nitrogen atom and Boc group.[4]
Indoline (-CH2-C)~3.1Triplet2H
Boc group (-C(CH3)3)1.4 - 1.5Singlet9HCharacteristic singlet for the tert-butyl protons.[4]

Comparative Spectral Analysis

To facilitate accurate spectral interpretation, a comparison with the 1H NMR data of the parent indoline structure is insightful. The N-Boc group and the 7-carboxylic acid moiety significantly influence the chemical shifts of the indoline protons.

Compound Aromatic Protons (ppm) -CH2-N (ppm) -CH2-C (ppm)
Indoline6.6 - 7.1~3.6~3.0
This compound7.0 - 7.8~4.0~3.1

The downfield shift of the aromatic and the N-CH2 protons in this compound is a direct consequence of the electron-withdrawing effects of the Boc and carboxylic acid groups, respectively. A 1H NMR spectrum for the parent indoline can be found for reference.[5]

Experimental Protocol for 1H NMR Analysis

This section details a standard operating procedure for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. NMR Spectrometer Setup:

  • Use a standard 400 MHz (or higher) NMR spectrometer.
  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
  • Lock the spectrometer to the deuterium signal of the solvent.

3. Data Acquisition:

  • Acquire a standard 1D proton spectrum.
  • Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust for sample concentration)
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  • Integrate all peaks and assign the chemical shifts.

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup acquire Acquire 1D Proton Spectrum setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Referencing baseline->reference integrate Integration & Peak Picking reference->integrate assign Structural Assignment integrate->assign report Final Report assign->report

Caption: Experimental workflow for 1H NMR analysis.

References

A Comparative Guide to N-Boc-indoline-7-carboxylic acid and N-Boc-indoline-2-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the outcome of a synthetic route and the biological activity of the target molecule. N-Boc-indoline-carboxylic acids are a key class of constrained amino acid analogs used in the synthesis of peptides and complex bioactive molecules. The positional isomerism of the carboxylic acid group, at either the 2- or 7-position of the indoline scaffold, imparts distinct chemical properties and dictates their suitability for different applications. This guide provides an objective comparison of N-Boc-indoline-7-carboxylic acid and N-Boc-indoline-2-carboxylic acid, supported by experimental data and protocols to aid in informed decision-making.

Introduction to the Isomers

N-Boc-indoline-2-carboxylic acid and this compound share the same molecular formula and weight but differ in the substitution pattern on the indoline ring. This seemingly subtle difference leads to significant variations in their reactivity, steric hindrance, and ultimately, their application in organic synthesis and medicinal chemistry.

N-Boc-indoline-2-carboxylic acid is widely employed as a constrained analog of proline and phenylalanine in peptide synthesis.[1] Its rigid structure can enforce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it a versatile building block for both solid-phase and solution-phase peptide synthesis.[2]

This compound , on the other hand, is frequently utilized as a key intermediate in the synthesis of complex natural products and their analogs, such as the potent antitumor agent Duocarmycin.[2][3][4][5] The positioning of the carboxylic acid at the 7-position offers a different vector for molecular elaboration compared to its 2-substituted counterpart.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below.

PropertyThis compoundN-Boc-indoline-2-carboxylic acid
CAS Number 143262-20-8[3]137088-51-8[6]
Molecular Formula C₁₄H₁₇NO₄[3]C₁₄H₁₇NO₄[6]
Molecular Weight 263.29 g/mol [3]263.29 g/mol [6]
Appearance Solid[7]Off-white solid[2]
Melting Point 182 °C (decomposes)[7]Not widely reported

Comparative Performance in Amide Bond Formation

The primary application for both molecules involves the formation of an amide bond via their carboxylic acid moiety. The reactivity in these coupling reactions is a key differentiator.

N-Boc-indoline-2-carboxylic acid: A Workhorse in Peptide Synthesis

The incorporation of N-Boc-indoline-2-carboxylic acid into peptide chains has been extensively studied. However, its nature as a secondary amine and the steric hindrance around the α-carbon can present challenges, leading to lower reactivity compared to simpler amino acids.[1] The choice of coupling reagent is therefore critical for achieving high yields.

The following table summarizes the typical yields for the coupling of N-Boc-L-indoline-2-carboxylic acid using various common peptide coupling reagents.

Coupling ReagentActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.[1]
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.[1]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for hindered and N-methylated amino acids.[1]
DCC / DIC HOBt, OxymaPure-CH₂Cl₂, DMF~85%Cost-effective. DIC is preferred for SPPS to avoid insoluble DCU byproduct.[1]
T3P® -Pyridine, DIPEAEtOAc, THFHighEfficient with low epimerization; simplified purification.[1]

Data sourced from BenchChem Application Notes.[1]

The high yields achievable with potent coupling reagents like HATU underscore the feasibility of incorporating this sterically demanding building block into peptides. However, studies on the unprotected (S)-indoline-2-carboxylic acid highlight its low reactivity and a strong tendency to form diketopiperazines, a common side reaction for N-substituted α-amino acids.[8]

This compound: Steric Considerations in Complex Synthesis

While quantitative, comparative data for the coupling efficiency of this compound is less readily available in the literature, qualitative observations from synthetic studies provide valuable insights. Research on the synthesis of triarylmethanes from indoline derivatives has shown that substituents at the C-7 position significantly impact reactivity.[9] In these studies, the presence of a group at the 7-position, ortho to the nitrogen, was found to decrease reactivity, likely due to steric hindrance.[9] This suggests that the coupling of this compound may require more forcing conditions or highly efficient coupling reagents, similar to its 2-substituted isomer, to achieve high yields.

Experimental Protocols

General Protocol for N-Boc Protection of Indoline Carboxylic Acids

This protocol is a general procedure that can be adapted for both indoline-2-carboxylic acid and indoline-7-carboxylic acid.

Materials:

  • Indoline carboxylic acid isomer (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the indoline carboxylic acid in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol for HATU-Mediated Amide Coupling

This protocol is optimized for sterically hindered amino acids like N-Boc-indoline-2-carboxylic acid and can be adapted for the 7-isomer.

Materials:

  • N-Boc-indoline-carboxylic acid isomer (1.0 equiv)

  • Amine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-indoline-carboxylic acid and HATU in anhydrous DMF.

  • In a separate flask, suspend the amine hydrochloride in anhydrous DMF and add DIPEA. Stir for 10 minutes.

  • Add the amine solution to the carboxylic acid/HATU mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent. Further purification can be achieved by column chromatography.

Applications in Drug Discovery and Signaling Pathways

Indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of both N-Boc-indoline-carboxylic acid isomers are integral to the discovery of new therapeutics.

Indole-based compounds have been shown to modulate numerous signaling pathways implicated in diseases like cancer and fibrosis. These include:

  • TGF-β/Smad Pathway: A key regulator of fibrosis.[10]

  • NF-κB Pathway: A central pathway in inflammation.[11]

  • MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis.[12]

  • PI3K/AKT/mTOR Pathway: Crucial for cell growth and survival.[11]

  • Wnt/β-catenin Pathway: Implicated in development and cancer.[13]

The diagram below illustrates the central role of these pathways in cellular processes and as targets for indole-based drugs.

G cluster_0 Cellular Processes cluster_1 Signaling Pathways Cell Proliferation Cell Proliferation Cell Survival Cell Survival Inflammation Inflammation Fibrosis Fibrosis Apoptosis Apoptosis TGF-β/Smad TGF-β/Smad TGF-β/Smad->Fibrosis NF-κB NF-κB NF-κB->Inflammation MAPK MAPK MAPK->Cell Proliferation MAPK->Apoptosis PI3K/AKT/mTOR PI3K/AKT/mTOR PI3K/AKT/mTOR->Cell Proliferation PI3K/AKT/mTOR->Cell Survival Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->Cell Proliferation Indole_Derivatives Indole-Based Drugs (derived from N-Boc-indoline carboxylic acids) Indole_Derivatives->TGF-β/Smad Indole_Derivatives->NF-κB Indole_Derivatives->MAPK Indole_Derivatives->PI3K/AKT/mTOR Indole_Derivatives->Wnt/β-catenin

Caption: Key signaling pathways modulated by indole-based drugs.

Logical Workflow for Selecting the Appropriate Isomer

The choice between N-Boc-indoline-2-carboxylic acid and this compound depends on the synthetic strategy and the desired final structure. The following workflow can guide this decision:

G start Define Synthetic Goal peptide Peptide Synthesis or Constrained Amino Acid Analog? start->peptide complex Complex Molecule or Natural Product Synthesis? start->complex peptide->complex No isomer2 Select N-Boc-indoline-2-carboxylic acid peptide->isomer2 Yes isomer7 Select this compound complex->isomer7 Yes coupling Optimize Coupling Conditions (e.g., HATU for high yield) isomer2->coupling vector Consider Steric Hindrance at C7 and Synthetic Vector isomer7->vector

Caption: Decision workflow for isomer selection.

Conclusion

Both N-Boc-indoline-2-carboxylic acid and this compound are valuable building blocks in modern organic and medicinal chemistry.

  • N-Boc-indoline-2-carboxylic acid is the preferred choice for introducing a constrained, non-natural amino acid into a peptide sequence. While its coupling can be challenging due to steric hindrance, optimized protocols with potent reagents like HATU can achieve high yields.

  • This compound serves as a crucial intermediate for the synthesis of complex architectures where functionalization at the 7-position is desired. Researchers should be mindful of the potential for reduced reactivity due to steric hindrance from the adjacent N-Boc group and plan their synthetic strategies accordingly.

The choice between these two isomers will ultimately be dictated by the specific structural requirements of the target molecule. By understanding their distinct properties and leveraging the appropriate experimental conditions, researchers can effectively utilize these versatile building blocks to advance their synthetic and drug discovery programs.

References

Reactivity of Indoline Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoline carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents. Their reactivity, particularly in amide and ester bond formation, is a critical parameter for medicinal chemists and process developers. This guide provides an objective comparison of the reactivity of various indoline carboxylic acids, supported by experimental data, to aid in the selection and application of these valuable building blocks.

The Influence of Substituents on Reactivity: An Overview

The reactivity of the carboxylic acid moiety of an indoline scaffold is significantly influenced by the electronic and steric nature of substituents on the aromatic ring and the indoline nitrogen. These effects modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the indoline nitrogen, thereby impacting reaction rates and yields in common transformations such as esterification and amidation (peptide coupling).

Generally, electron-donating groups (EDGs) on the aromatic ring can increase the electron density of the overall ring system. In the context of esterification, this can enhance the nucleophilicity of the carboxylic acid, potentially leading to higher reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can render the carboxylic acid less nucleophilic and thus less reactive in esterification reactions.

Steric hindrance, particularly around the carboxylic acid group and the nitrogen atom, plays a crucial role. Bulky substituents can impede the approach of reagents, leading to lower reaction rates and yields. This is a notable challenge in peptide coupling reactions involving (S)-indoline-2-carboxylic acid, where its rigid, bicyclic structure can lead to low reactivity.

Comparative Reactivity in Carbonylative Esterification of Indoles

The following table summarizes the yields for the Pd/C-catalyzed carbonylative esterification of various N-methylindoles with different substituents on the aromatic ring.

Substituent on Indole Ring Position Electronic Effect Product Yield (%) [1]
-CH₃5Electron-Donating5-Methyl-1H-indole-3-carboxylate64
-CH₃6Electron-Donating6-Methyl-1H-indole-3-carboxylate57
-CH₃7Electron-Donating7-Methyl-1H-indole-3-carboxylate62
-OCH₃5Electron-Donating5-Methoxy-1H-indole-3-carboxylate70
-F5Electron-Withdrawing (Inductive)5-Fluoro-1H-indole-3-carboxylate66
-Cl5Electron-Withdrawing (Inductive)5-Chloro-1H-indole-3-carboxylate65
-Br5Electron-Withdrawing (Inductive)5-Bromo-1H-indole-3-carboxylate58
-CN4Strong Electron-Withdrawing4-Cyano-1H-indole-3-carboxylate53
-CN5Strong Electron-Withdrawing5-Cyano-1H-indole-3-carboxylate64
-NO₂5Strong Electron-Withdrawing5-Nitro-1H-indole-3-carboxylate59

From this data, it can be observed that indoles with electron-donating groups, such as methoxy and methyl, generally provide good to high yields of the corresponding indole-3-carboxylates. Halogen substituents, which are inductively electron-withdrawing, also result in good yields. Even strongly electron-withdrawing groups like cyano and nitro are tolerated, affording moderate to good yields. The lower yield for the 4-CN substituted indole may be attributed to steric hindrance.[1]

Reactivity in Peptide Coupling: The Case of (S)-Indoline-2-carboxylic Acid

(S)-Indoline-2-carboxylic acid is a conformationally constrained amino acid analog that is often used to induce specific secondary structures in peptides. However, its incorporation into peptide sequences can be challenging due to its low reactivity, which is attributed to its nature as a secondary amine and potential steric hindrance.[2][3]

The choice of coupling reagent is critical for the successful incorporation of this sterically hindered amino acid. The following table provides typical yields for the coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) using various common peptide coupling reagents.

Coupling Reagent/Method Activating Additive Base Typical Yield (%) [2]
HBTUHOBt (internal)DIPEA, NMM>90
HATUHOAt (internal)DIPEA, 2,4,6-Collidine>95
PyBOPHOBt (internal)DIPEA, NMM>90

These high yields are achievable with highly reactive coupling reagents like HATU, which are specifically designed for hindered couplings and can reduce racemization.[2] It is important to note that in some cases, double coupling may be required to achieve these high efficiencies.[2]

Experimental Protocols

General Procedure for Pd/C-Catalyzed Carbonylative Esterification of N-Methylindoles[1]

A mixture of N-methylindole (0.5 mmol), oxalic acid (1.5 mmol), Pd/C (10 mol%), and alcohol (3 mL) is placed in a sealed tube. The reaction mixture is stirred at 130 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Solution-Phase Peptide Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)[2]

To a solution of Boc-Inp-OH (1.0 equiv.) and an amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 equiv.) in dichloromethane (DCM), N-methylmorpholine (NMM, 1.0 equiv.) is added, and the mixture is stirred for 10 minutes at room temperature. The coupling reagent (e.g., HATU, 1.1 equiv.) and an additional equivalent of base (e.g., DIPEA, 1.1 equiv.) are then added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

The work-up typically involves diluting the reaction mixture with ethyl acetate and washing sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizing Reaction Workflows

experimental_workflow General Experimental Workflow for Reactivity Comparison cluster_esterification Carbonylative Esterification cluster_amidation Peptide Coupling ester_start Substituted N-Methylindole + Oxalic Acid + Alcohol ester_reaction Pd/C (10 mol%) 130 °C, 24h ester_start->ester_reaction ester_workup Work-up and Purification ester_reaction->ester_workup ester_product Substituted Indole-3-carboxylate ester_workup->ester_product analysis Comparative Analysis of Yields ester_product->analysis amide_start Boc-Indoline-2-COOH + Amino Acid Ester amide_reaction Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) amide_start->amide_reaction amide_workup Work-up and Purification amide_reaction->amide_workup amide_product Dipeptide amide_workup->amide_product amide_product->analysis start Select Indoline Carboxylic Acid Precursor/Analog cluster_esterification cluster_esterification start->cluster_esterification cluster_amidation cluster_amidation start->cluster_amidation

Caption: A flowchart illustrating the general experimental workflows for assessing the reactivity of indoline carboxylic acid precursors in esterification and amidation reactions.

substituent_effects Influence of Substituents on Indoline Carboxylic Acid Reactivity reactivity Reactivity of Indoline Carboxylic Acid substituents Substituents on Indoline Ring reactivity->substituents electronic_effects Electronic Effects substituents->electronic_effects steric_effects Steric Effects substituents->steric_effects edg Electron-Donating Groups (EDG) (e.g., -OCH3, -CH3) electronic_effects->edg ewg Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CN, Halogens) electronic_effects->ewg hindrance Steric Hindrance (e.g., ortho-substituents, bulky protecting groups) steric_effects->hindrance edg->reactivity Generally Increases Reactivity in Esterification ewg->reactivity Generally Decreases Reactivity in Esterification hindrance->reactivity Decreases Reactivity

Caption: A diagram illustrating the key electronic and steric factors that influence the reactivity of indoline carboxylic acids.

References

A Comparative Guide to the Efficacy of Coupling Reagents with N-Boc-indoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained scaffolds like N-Boc-indoline-7-carboxylic acid into peptides and small molecules is a key strategy in medicinal chemistry for enhancing biological activity and pharmacokinetic properties. However, the steric hindrance inherent in such structures can pose significant challenges to achieving efficient amide bond formation. The choice of coupling reagent is therefore a critical determinant of reaction success, influencing yield, purity, and the prevalence of side reactions. This guide provides an objective comparison of common coupling reagents for the acylation of amines with this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Coupling Reagents

Direct comparative studies on this compound are limited in publicly available literature. However, data from the coupling of other sterically hindered N-Boc-cyclic amino acids can serve as a valuable proxy for predicting reagent efficacy. The following table summarizes representative data for commonly used coupling reagents.

Coupling ReagentBaseTypical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
HATU DIPEA1-4 hours>9085-95Highly efficient for hindered couplings with a low risk of racemization; higher cost.[1]
HBTU DIPEA2-6 hours85-9580-90Offers a good balance of reactivity and cost.[1]
PyBOP DIPEA1-3 hours>9085-95Very efficient, but byproducts can be difficult to remove in solution-phase synthesis.[1]
EDC/HOBt DIPEA/NMM4-12 hours70-9070-85Cost-effective with water-soluble byproducts, but may require longer reaction times or double coupling.[1]
DCC/HOBt -4-12 hours70-9070-85Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[1]

Note: Yields and purities are dependent on the specific substrate and reaction conditions.[1] Uronium/aminium salt reagents like HATU and HBTU are generally preferred for their high efficiency with sterically hindered amino acids.[1] Carbodiimide-based methods are cost-effective alternatives but may necessitate more extensive optimization.[1]

Reaction Mechanisms and Workflow

The fundamental principle of amide bond formation involves the activation of the carboxylic acid group of this compound to create a reactive intermediate that is susceptible to nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of this activated species.

General Coupling Reaction Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step N-Boc-indoline-7-carboxylic_acid This compound Activated_Intermediate Reactive Intermediate N-Boc-indoline-7-carboxylic_acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine Amine Nucleophile (R-NH2) Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Amine->Amide_Product Byproducts Byproducts

Caption: General workflow for the coupling of this compound.

Mechanism of HATU-Mediated Coupling

Uronium salt reagents like HATU are highly effective for coupling sterically hindered amino acids.[1] The reaction proceeds through a two-step mechanism involving the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which then converts to a more stable OAt-active ester. This active ester is readily attacked by the amine nucleophile to form the desired amide bond.[1]

G Boc_Ind_COOH This compound Carboxylate Carboxylate Anion Boc_Ind_COOH->Carboxylate + Base Base (DIPEA) Base->Carboxylate Isouronium_Salt O-Acylisouronium Salt (highly reactive) Carboxylate->Isouronium_Salt attacks HATU HATU HATU->Isouronium_Salt OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester reacts with HOAt_anion HOAt Anion HOAt_anion->OAt_Ester Amide_Product Amide Product OAt_Ester->Amide_Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_Product Byproducts Tetramethylurea + HOAt Amide_Product->Byproducts releases

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following are detailed methodologies for key experiments.

1. Solution-Phase Coupling using HATU

This protocol is adapted for the coupling of this compound with a primary or secondary amine in solution.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0-1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate or Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.0-1.1 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography.[1]

2. Solid-Phase Peptide Synthesis (SPPS) Coupling using EDC/HOBt

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

  • Materials:

    • Resin-bound peptide with a free amine (1.0 eq)

    • This compound (3.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.0 eq)

    • 1-Hydroxybenzotriazole (HOBt) (3.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) for neutralization (if starting from a salt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]

    • N-terminal Deprotection (if necessary):

      • For Fmoc-protected peptides, treat the resin with 20% piperidine in DMF (2 x 10 min).[1]

      • For Boc-protected peptides, treat with 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min).[1]

      • Wash the resin thoroughly with DMF and DCM.

    • Pre-activation: In a separate vial, dissolve this compound (3.0 eq), EDC (3.0 eq), and HOBt (3.0 eq) in anhydrous DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 4-12 hours.

    • Monitoring: Monitor the coupling progress using a qualitative test such as the ninhydrin (Kaiser) test. If the test is positive after 4 hours, indicating incomplete reaction, consider a second coupling.

    • Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

    • The resin is now ready for the next step in the synthesis (e.g., deprotection of the Boc group and further coupling).

Conclusion

For the efficient coupling of the sterically demanding this compound, uronium/aminium-based reagents such as HATU and PyBOP are highly recommended due to their superior reactivity and ability to minimize side reactions, leading to higher yields and purities.[1] While more costly, their use can be justified in challenging syntheses where efficiency is paramount. Carbodiimide reagents like EDC/HOBt represent a viable, cost-effective alternative, particularly for routine applications, though they may necessitate longer reaction times and careful optimization to achieve comparable results.[1][2] The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the amine, the scale of the reaction, and economic considerations.

References

A Comparative Spectral Analysis of Crude vs. Purified N-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection. Its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions make it an invaluable tool for chemists.[1] However, the introduction of the Boc group, typically using di-tert-butyl dicarbonate ((Boc)₂O), results in a crude reaction mixture that requires purification to isolate the desired N-Boc derivative. This guide provides a detailed spectral comparison of crude versus purified N-Boc derivatives, supported by experimental data and protocols, to underscore the importance of purification for accurate characterization and subsequent synthetic success.

Experimental Protocols

A clear understanding of the reaction and purification process is fundamental to interpreting the spectral data.

General Protocol for N-Boc Protection of a Primary Amine

This procedure outlines a typical N-Boc protection on a 1 mmol scale.

  • Dissolution : Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and acetone.[1][2]

  • Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.0 to 1.2 equivalents).[1] A base like triethylamine (TEA) or sodium bicarbonate may be added, especially if the starting amine is a salt.[1]

  • Reaction : Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]

  • Workup : Upon completion, the reaction mixture is typically subjected to an aqueous workup. This involves washing the organic layer with solutions like dilute HCl (if a base was used), saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.[1][3]

  • Drying and Concentration : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected amine.[1]

Purification Protocol: Column Chromatography

Flash column chromatography is a common method for purifying N-Boc derivatives from non-polar impurities.[4]

  • Sample Preparation : Dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.[4]

  • Column Packing : A silica gel column is prepared using a suitable solvent system, often a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3][4]

  • Loading and Elution : The sample is loaded onto the column, and the eluent is passed through the column to separate the components. Fractions are collected and analyzed by TLC.

  • Isolation : Fractions containing the pure product are combined, and the solvent is evaporated to yield the purified N-Boc derivative.[5]

Workflow for Synthesis, Purification, and Analysis

The following diagram illustrates the typical workflow from the initial reaction to the final characterization of a purified N-Boc derivative.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Spectral Analysis Amine Starting Amine Reaction N-Boc Protection Reaction Amine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Crude Crude Product (N-Boc Derivative + Impurities) Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Crude_Analysis Crude Spectral Data (Complex Spectra) Crude->Crude_Analysis Impurities Impurities Removed (Excess (Boc)₂O, t-BuOH, etc.) Purification->Impurities Purified Purified N-Boc Derivative Purification->Purified Purified_Analysis Purified Spectral Data (Clean Spectra) Purified->Purified_Analysis

Caption: Workflow from N-Boc protection to spectral analysis.

Quantitative Data Summary: Spectral Comparison

The primary differences between the spectra of crude and purified N-Boc derivatives lie in the presence or absence of signals from unreacted starting materials and byproducts.

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for assessing the purity of the reaction mixture. The crude product will show a combination of signals, while the purified product will exhibit a clean spectrum.

Compound/FragmentCharacteristic ¹H NMR Signal (δ, ppm)Notes
N-Boc Product ~1.45 (s, 9H)The defining singlet of the tert-butyl group.[5]
Variable (N-H proton)Often broad, may be absent with D₂O exchange.
(Boc)₂O (Impurity) ~1.50 (s)Signal for the 18 protons of the anhydride. Often overlaps with the product.
tert-Butanol (Impurity) ~1.28 (s)A common byproduct of the reaction.
Starting Amine VariableSignals corresponding to the unreacted amine will be present.

Note: Chemical shifts can vary depending on the solvent and the specific structure of the amine.

IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the formation of the carbamate functional group and monitoring the disappearance of the primary amine.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (Primary Amine) 3300-3500 (two bands)Present in the starting material, absent or replaced by a single band in the purified product.
N-H Stretch (N-Boc Amide) ~3350 (one band)A single, often broad, N-H stretch indicates the formation of the secondary amide (carbamate).
C=O Stretch (Carbamate) 1680-1712A strong absorption band characteristic of the Boc group's carbonyl.[2] Its appearance is a key indicator of a successful reaction. In the crude spectrum, this may overlap with the C=O stretches of (Boc)₂O (~1810 and 1765 cm⁻¹).
N-H Bend (Primary Amine) 1590-1650This peak in the starting material will disappear upon successful protection and purification.[6] The appearance of a new amide II band (N-H bend and C-N stretch) around 1520-1530 cm⁻¹ is characteristic of the N-Boc product.[6]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the desired product. In a crude sample, multiple species may be ionized.

SpeciesExpected [M+H]⁺ or [M+Na]⁺Notes
N-Boc Product MW + 1 or MW + 23The primary ion observed for the purified product.
Starting Amine MW(amine) + 1Will be present in the crude sample if the reaction is incomplete.
Di-Boc Product MW + 101In some cases, over-reaction can lead to a di-Boc protected species, which would be removed during purification.[7]

Discussion of Spectral Data

Crude Product Analysis: The ¹H NMR spectrum of a crude N-Boc reaction mixture is often characterized by multiple singlets in the 1.2-1.6 ppm region, corresponding to the desired product, unreacted (Boc)₂O, and tert-butanol. The integration of these peaks relative to the protons on the amine backbone can give a rough estimate of the reaction conversion and the level of impurities. The IR spectrum will confirm the presence of the carbamate C=O, but the N-H region might be complex due to the presence of both the starting amine and the product.

Purified Product Analysis: After purification, the ¹H NMR spectrum simplifies dramatically. A single, sharp singlet integrating to 9 protons is observed around 1.45 ppm, confirming the presence of the Boc group.[5] All signals corresponding to (Boc)₂O, tert-butanol, and the starting amine are absent. The IR spectrum of the purified product will show a distinct carbamate C=O stretch (around 1700 cm⁻¹) and a single N-H stretching band, providing clear evidence of the successful protection.[2] Mass spectrometry will show a dominant peak corresponding to the molecular weight of the N-Boc derivative, confirming its identity.

Conclusion

The spectral comparison between crude and purified N-Boc derivatives unequivocally highlights the necessity of purification. While analysis of the crude mixture provides valuable information about reaction progress, it is insufficient for unambiguous structural confirmation due to overlapping signals and the presence of multiple species. Purification, typically by column chromatography or recrystallization, removes unreacted starting materials and byproducts, yielding a material with clean and interpretable NMR, IR, and mass spectra. For researchers, scientists, and drug development professionals, obtaining high-quality spectral data of purified intermediates is a critical step to ensure the integrity of their synthetic route and the quality of the final product.[4][8]

References

A Comparative Guide to the Synthesis of Indole-N-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with indole derivatives, the synthesis of indole-N-carboxylic acids is a critical step in the development of novel therapeutics and functional molecules. This guide provides a comparative overview of the primary synthetic methods, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and limitations of each approach.

Comparison of Synthetic Methods

The selection of a synthetic route for indole-N-carboxylic acids often depends on factors such as desired yield, substrate scope, cost of reagents, and scalability. Below is a summary of the most common methods with their key characteristics.

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Method 1: Lithiation and Carboxylation Indole, n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂)Excellent[1]High yields, readily available reagents, straightforward procedure.[1]Requires anhydrous conditions and careful handling of pyrophoric n-BuLi.
Method 2: Grignard Reaction and Carboxylation Indole, Grignard Reagent (e.g., EtMgBr), Carbon Dioxide (CO₂)Low (27% for N-carboxylation)[1]Milder than lithiation.Low yield of the desired N-carboxylated product, significant formation of indole-3-carboxylic acid as a byproduct.[1]
Method 3: Ruthenium-Catalyzed Carboxylation Indole, Carbon Dioxide (CO₂), Bifunctional Ruthenium CatalystEfficient[1]High efficiency.[1]The high cost of the ruthenium catalyst can be a significant limitation for large-scale synthesis.[1]

Experimental Protocols

Method 1: Synthesis of 1H-Indole-1-carboxylic acid via Lithiation and Carboxylation

This procedure is a widely used and high-yielding method for the N-carboxylation of indoles.[1]

Experimental Workflow:

G indole Indole in dry THF nBuLi n-Butyllithium (1.1 eq) -78 °C to 0 °C indole->nBuLi 1. lithiation N-Lithiated Indole nBuLi->lithiation 2. Stir co2 Carbon Dioxide (gas or solid) -78 °C lithiation->co2 3. carboxylation Lithium 1H-indole-1-carboxylate co2->carboxylation 4. Stir workup Aqueous Workup (e.g., HCl) carboxylation->workup 5. product 1H-Indole-1-carboxylic acid workup->product 6. Isolate

A schematic of the lithiation and carboxylation workflow.

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete deprotonation.

  • Cool the solution back down to -78 °C.

  • Introduce a stream of dry carbon dioxide gas into the reaction mixture, or add crushed dry ice in portions, until the reaction is saturated.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Signaling Pathways and Logical Relationships

The synthesis of indole-N-carboxylic acid via lithiation involves a straightforward acid-base reaction followed by nucleophilic attack on carbon dioxide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation Indole Indole (N-H) Indole_anion Indole Anion (N-Li) Indole->Indole_anion + n-BuLi nBuLi n-Butyllithium Butane Butane nBuLi->Butane CO2 Carbon Dioxide (O=C=O) Carboxylate Indole-N-carboxylate CO2->Carboxylate Indole_anion2 Indole Anion (N-Li) Indole_anion2->Carboxylate + CO₂

Reaction mechanism of indole-N-carboxylic acid synthesis.

Conclusion

The synthesis of indole-N-carboxylic acids can be achieved through several methods, with the lithiation and carboxylation route being the most common and providing excellent yields. While the use of a Grignard reagent is a milder alternative, it suffers from low yields of the desired product. Ruthenium-catalyzed carboxylation offers an efficient pathway but is hampered by the cost of the catalyst. The choice of method will ultimately be guided by the specific requirements of the research, including scale, budget, and the need for functional group tolerance. The detailed protocol provided for the lithiation method offers a reliable starting point for the synthesis of these valuable compounds.

References

A Comparative Guide to Palladium-Catalyzed C-N and C-O Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. Among the most powerful methods to achieve these transformations is the palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination and etherification. This guide provides an objective comparison of these two vital reactions, supported by experimental data, detailed protocols, and a visual representation of the underlying catalytic cycle.

At a Glance: C-N vs. C-O Bond Formation

While both reactions share a common mechanistic framework, there are key differences in their scope, efficiency, and the specific conditions required for optimal performance. Generally, C-N bond formation is more facile and has been more extensively developed than its C-O counterpart. The lower nucleophilicity of alcohols and the propensity for side reactions, such as β-hydride elimination with aliphatic alcohols, make C-O coupling a more challenging transformation.[1]

The choice of ligand is critical in both reactions, but the development of highly effective ligands for C-O coupling, particularly with less reactive aryl chlorides and electron-rich aryl halides, has been a more recent advancement.[1]

Performance Comparison: A Data-Driven Overview

The following table summarizes representative experimental data for palladium-catalyzed C-N and C-O bond formation, highlighting the typical reaction conditions and yields for similar substrates.

Coupling TypeAryl HalideNucleophilePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
C-N 4-BromotolueneAnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene100298
C-O 4-BromotoluenePhenolPd(OAc)₂ (2)Tol-BINAP (3)K₃PO₄Toluene1002495
C-N 4-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH1001898
C-O 4-Chlorotoluenen-ButanolPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1101885
C-N 1-Bromo-4-(trifluoromethyl)benzeneBenzylaminePd₂(dba)₃ (0.5)P(t-Bu)₃ (1)NaOtBuToluene80399
C-O 1-Bromo-4-(trifluoromethyl)benzenePhenolPd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene1002492

The Catalytic Cycle: A Shared Pathway

Both palladium-catalyzed C-N and C-O bond formations proceed through a similar catalytic cycle. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the nucleophile (amine or alcohol) to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido or -alkoxo complex, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[2][3][4]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNu L-Pd(II)(Ar)(NuH) PdII_ArX->PdII_ArNu Nucleophile Association (Nu-H) PdII_ArNu_deprot [L-Pd(II)(Ar)(Nu)]⁻ PdII_ArNu->PdII_ArNu_deprot Deprotonation (Base) PdII_ArNu_deprot->Pd0 Reductive Elimination (Ar-Nu) ArNu Ar-Nu (Product) PdII_ArNu_deprot->ArNu ArX Ar-X ArX->Pd0 NuH Nu-H (Amine or Alcohol) NuH->PdII_ArX Base Base Base->PdII_ArNu

General catalytic cycle for Pd-catalyzed C-N and C-O coupling.

Experimental Protocols

Below are detailed experimental procedures for representative palladium-catalyzed C-N and C-O bond formation reactions.

Protocol 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

This protocol describes the coupling of an aryl bromide with an aniline derivative.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, aniline derivative, Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the tube with a septum and purge with nitrogen or argon for 10 minutes.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Protocol 2: Palladium-Catalyzed C-O Bond Formation (Buchwald-Hartwig Etherification)

This protocol outlines the coupling of an aryl bromide with a phenol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried vial with a magnetic stir bar with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add the aryl bromide and phenol to the vial.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Conclusion

Palladium-catalyzed C-N and C-O bond-forming reactions are indispensable tools in modern organic synthesis. While C-N coupling is generally more established and versatile, recent advancements in ligand design have significantly broadened the scope and efficiency of C-O coupling. The choice of catalytic system, particularly the ligand and base, is paramount to achieving high yields and functional group tolerance in both transformations. The provided protocols offer a starting point for researchers to explore these powerful synthetic methods.

References

A Comparative Guide to the Structural Analysis of Indoline Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of a series of indole-2-carboxamide derivatives, which serve as valuable analogs for understanding the characteristics of N-Boc-indoline-7-carboxylic acid derivatives. The methodologies and data presented offer a framework for the synthesis, characterization, and structural elucidation of this class of compounds, which are of significant interest in medicinal chemistry. While direct comparative studies on a homologous series of this compound derivatives are not extensively available in published literature, the principles of structural analysis detailed here are directly applicable.

Comparative Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for a series of synthesized indole-2-carboxamide derivatives. These compounds are structurally related to derivatives of this compound and illustrate the influence of different substituents on the chemical shifts of the core structure.

CompoundDerivative¹H NMR (δ, ppm) - Indole NH¹H NMR (δ, ppm) - Amide NH¹³C NMR (δ, ppm) - Carbonyl (C=O)
1 N-Benzyl-1H-indole-2-carboxamide9.24 (br s)6.41 (br s)161.4
2 N-(3,4-Dichlorobenzyl)-1H-indole-2-carboxamide10.94 (s)8.50 (br s)161.8
3 N-Benzyl-1-methyl-1H-indole-2-carboxamide-6.59 (br s)162.6
4 N-Benzyl-5-chloro-3-methyl-1H-indole-2-carboxamide11.34 (s)7.89 (s)Not Reported

Note: The data presented is compiled from various research articles and serves as an illustrative comparison.[1][2] For exact values, please refer to the cited literature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of indole-2-carboxamide derivatives are provided below. These protocols can be adapted for the synthesis and analysis of this compound derivatives.

Synthesis of Indole-2-Carboxamides (General Procedure)

The synthesis of indole-2-carboxamides is typically achieved through an amide coupling reaction between an indole-2-carboxylic acid and a primary amine.[1][3]

Materials:

  • Indole-2-carboxylic acid (or this compound)

  • Appropriate primary amine

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP reagent)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the indole-2-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in the chosen solvent.

  • Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the primary amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.

  • Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

X-ray Crystallography:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., methanol/chloroform).

  • Data is collected on a diffractometer equipped with a CCD detector.

  • The crystal structure is solved and refined using standard crystallographic software packages.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of indole carboxamide derivatives, a process analogous to that for this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Indole-2-carboxylic Acid (or this compound) Coupling Amide Coupling (EDC, HOBt, Amine, DIPEA) Start->Coupling Activation Purification Purification (Column Chromatography) Coupling->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Product Xray X-ray Crystallography Purification->Xray MS Mass Spectrometry Purification->MS

Caption: General workflow for the synthesis and characterization of indole carboxamide derivatives.

This guide provides a foundational understanding of the structural analysis of this compound derivatives by drawing parallels with closely related and well-studied indole-2-carboxamides. The experimental protocols and comparative data serve as a practical resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal Procedures for N-Boc-indoline-7-carboxylic Acid: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-Boc-indoline-7-carboxylic acid (CAS No. 143262-20-8). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The primary disposal route for this compound is through a licensed hazardous waste management facility.

Key Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its specific hazard profile. The following table summarizes its key classifications and associated precautionary statements.

Hazard ClassificationGHS CodePrecautionary Statement
Skin SensitizationH317May cause an allergic skin reaction.
Acute Aquatic ToxicityH400Very toxic to aquatic life.

Operational Plan for Disposal

The following step-by-step protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For handling large quantities or if dust is generated, a NIOSH-approved N95 dust mask is recommended.

Waste Collection and Segregation
  • Solid Waste:

    • Collect waste this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any spill cleanup materials in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that is compatible with the chemical.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Due to its high aquatic toxicity, do not dispose of this chemical down the drain.

Waste Storage and Labeling
  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is:

    • At or near the point of generation.

    • Under the control of the operator.

    • Away from incompatible materials.

    • In a cool, dry, and well-ventilated area.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with all necessary information about the chemical waste.

  • Follow all institutional and regulatory procedures for the transfer of hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound A Identify Waste: This compound (Solid or Solution) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Store in Satellite Accumulation Area D->E F Ensure Container is Sealed and Stored Safely E->F G Contact EHS or Licensed Waste Contractor for Pickup F->G H Complete Waste Manifest G->H I Transfer Waste to Authorized Personnel H->I

Caption: Disposal workflow for this compound.

Experimental Protocols for Chemical Treatment (For Research Purposes Only)

The following information is provided for research and development professionals who may need to chemically alter this compound for specific experimental purposes. These are not recommended procedures for routine waste disposal. Any attempt to neutralize or degrade this chemical waste must be preceded by a thorough hazard assessment of the potential reaction products, and all resulting materials must still be disposed of as hazardous waste.

Potential Degradation Pathways
  • Acidic Hydrolysis (Boc Deprotection): The N-Boc protecting group is labile under strong acidic conditions.

    • Reagents: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

    • General Principle: The acid protonates the Boc group, leading to its cleavage and the formation of the free indoline-7-carboxylic acid, isobutylene, and carbon dioxide.

    • Caution: The resulting indoline-7-carboxylic acid and any byproducts must be fully characterized for their own hazards. The reaction mixture will be corrosive.

  • Oxidative Degradation: The indole ring system can be susceptible to oxidation.

    • Potential Reagents: Strong oxidizing agents like potassium permanganate.

    • General Principle: Oxidation can lead to the cleavage of the indole ring system, potentially breaking it down into smaller, less complex molecules.

    • Caution: Oxidation reactions can be highly exothermic and produce a variety of unknown byproducts. The hazards of these byproducts must be carefully assessed.

It is imperative to reiterate that the standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. Chemical treatment should only be considered by qualified researchers after a comprehensive risk assessment.

Personal protective equipment for handling N-Boc-indoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-indoline-7-carboxylic acid (CAS No. 143262-20-8). Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Immediate Safety Information

This compound is a combustible solid that can cause skin sensitization and is very toxic to aquatic life.[1] It is classified as a Dangerous Good for transport.[2]

Hazard Identification and Classification
PropertyValueSource
CAS Number 143262-20-8[1][2]
Physical Form Solid[1]
Melting Point 182 °C (decomposes)[1][3]
Signal Word Warning[1]
Hazard Statements H317: May cause an allergic skin reaction.H400: Very toxic to aquatic life.[1]
Hazard Classifications Skin Sensitization, Category 1Aquatic Acute 1[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Face Protection Face shield, to be used in conjunction with safety glasses or goggles, especially when handling larger quantities or when there is a risk of splashing.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used to prevent inhalation of the powder.
Body Protection A laboratory coat must be worn.

Operational Plan: Step-by-Step Handling Procedure

A thorough risk assessment, such as a COSHH (Control of Substances Hazardous to Health) assessment, should be completed before commencing any work.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and potential vapors.

    • Gather all necessary equipment and reagents before starting the procedure.

  • Handling the Solid :

    • Don the required PPE as specified in the table above.

    • When weighing and transferring the solid, do so carefully to avoid creating dust. Use a spatula or other appropriate tool.

    • Keep the container of this compound closed when not in use.

  • In Case of a Spill :

    • For small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid Measures :

    • After eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • After skin contact : Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.

    • After inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • After ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Due to its H400 classification ("Very toxic to aquatic life"), this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][4] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection :

    • Collect all waste containing this compound (including unused product and contaminated materials like gloves, weigh boats, and paper towels) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept sealed when not in use.

  • Waste Storage :

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by a licensed environmental waste disposal service, in accordance with local, state, and federal regulations.

Below is a workflow diagram for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Review SDS and COSHH prep_ppe Don appropriate PPE prep_start->prep_ppe prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace handle_weigh Weigh and transfer solid prep_workspace->handle_weigh Proceed to handling handle_procedure Perform experimental procedure handle_weigh->handle_procedure dispose_collect Collect waste in labeled container handle_procedure->dispose_collect Generate waste dispose_store Store in secondary containment dispose_collect->dispose_store dispose_pickup Arrange for hazardous waste pickup dispose_store->dispose_pickup end End dispose_pickup->end End of process

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-indoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
N-Boc-indoline-7-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.